Product packaging for 2-(Tert-butylsulfonyl)ethanethioamide(Cat. No.:CAS No. 175277-31-3)

2-(Tert-butylsulfonyl)ethanethioamide

Cat. No.: B064970
CAS No.: 175277-31-3
M. Wt: 195.3 g/mol
InChI Key: MNLXPMODUGFBAA-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfonyl)ethanethioamide is a versatile and high-value synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring both an electron-withdrawing tert-butylsulfonyl group and a reactive thioamide moiety, makes it a valuable bifunctional building block. Researchers primarily utilize this compound as a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiadiazoles, which are core scaffolds in many pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S2 B064970 2-(Tert-butylsulfonyl)ethanethioamide CAS No. 175277-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S2/c1-6(2,3)11(8,9)4-5(7)10/h4H2,1-3H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLXPMODUGFBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372563
Record name (2-Methylpropane-2-sulfonyl)ethanethioamide
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Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-31-3
Record name 2-[(1,1-Dimethylethyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylpropane-2-sulfonyl)ethanethioamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Tert-butylsulfonyl)ethanethioamide: Structure, Bonding, and Predicted Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and predicted properties of 2-(Tert-butylsulfonyl)ethanethioamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer a detailed theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), and a discussion of its potential reactivity and biological significance based on its constituent functional groups: a thioamide and a sulfone. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Chemical Structure and Bonding

This compound possesses a unique combination of a bulky tert-butyl group, a sulfonyl group, and a thioamide functional group. The molecular formula is C₆H₁₃NO₂S₂ with a molecular weight of 195.31 g/mol .

Structure:

The core of the molecule consists of an ethanethioamide backbone. A tert-butylsulfonyl group is attached to the α-carbon relative to the thioamide.

Bonding Characteristics:

  • Tert-butyl Group: The C(CH₃)₃ group is a bulky, sterically hindering alkyl group. The carbon-carbon and carbon-hydrogen bonds are standard sp³-hybridized single bonds.

  • Sulfonyl Group (SO₂): The sulfur atom in the sulfonyl group is hexavalent and formally in a +6 oxidation state. It forms two single bonds to carbon and two double bonds to oxygen. The S-O bonds are highly polar with significant double bond character, and the O-S-O bond angle is expected to be approximately 119-120°, characteristic of sulfones. The sulfur atom is sp² hybridized.

  • Thioamide Group (C(S)NH₂): The thioamide functional group is planar. The carbon-sulfur bond is a double bond (C=S), and the carbon-nitrogen bond has significant double bond character due to resonance, which restricts rotation around the C-N bond. The nitrogen atom is sp² hybridized. The C=S bond is significantly longer and weaker than a C=O bond in an amide. Thioamides are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1]

Proposed Synthesis

A potential two-step synthesis is outlined below:

  • Synthesis of 2-(Tert-butylsulfonyl)acetonitrile: This intermediate can be prepared via nucleophilic substitution of a haloacetonitrile with a tert-butylsulfinate salt.

  • Thionation of 2-(Tert-butylsulfonyl)acetonitrile: The nitrile can then be converted to the primary thioamide using a source of hydrogen sulfide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Nitrile Intermediate cluster_step2 Step 2: Thionation A Sodium tert-butylsulfinate C 2-(Tert-butylsulfonyl)acetonitrile A->C Nucleophilic Substitution B Chloroacetonitrile B->C D 2-(Tert-butylsulfonyl)acetonitrile F This compound D->F Addition Reaction E Hydrogen Sulfide (H₂S) E->F

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(Tert-butylsulfonyl)acetonitrile

  • Materials: Sodium tert-butylsulfinate, Chloroacetonitrile, Anhydrous Dimethylformamide (DMF).

  • Procedure: To a solution of sodium tert-butylsulfinate (1.0 eq) in anhydrous DMF, chloroacetonitrile (1.1 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(tert-butylsulfonyl)acetonitrile.

Step 2: Synthesis of this compound

  • Materials: 2-(Tert-butylsulfonyl)acetonitrile, Hydrogen sulfide (gas or a suitable source like thioacetamide), Triethylamine, Methanol.

  • Procedure: 2-(Tert-butylsulfonyl)acetonitrile (1.0 eq) is dissolved in methanol containing triethylamine (catalytic amount). A steady stream of hydrogen sulfide gas is bubbled through the solution at room temperature for 6-12 hours.[2][3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound. Alternatively, Lawesson's reagent can be used for the thionation of the corresponding amide, which would first need to be synthesized from the nitrile.[4][5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Justification
C(CH₃)₃~1.4~23The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The chemical shift is typical for a tert-butyl group attached to a sulfonyl moiety.[6][7]
C (CH₃)₃-~59The quaternary carbon of the tert-butyl group, shifted downfield due to the electron-withdrawing sulfonyl group.
SO₂-CH₂~3.8~55The methylene protons are alpha to both the sulfonyl and the thioamide groups, leading to a significant downfield shift.
C=S-~200The carbon of a thioamide typically resonates at a very low field, often around 200 ppm.[8]
NH₂~8.0 and ~8.5-The two protons of the primary thioamide are non-equivalent due to restricted rotation around the C-N bond and will appear as two broad singlets. The chemical shifts are in the typical range for thioamide protons.
Predicted Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)

Frequency (cm⁻¹) Intensity Vibration Functional Group Justification
3350-3150Medium-StrongN-H stretchPrimary ThioamideCharacteristic stretching vibrations for the NH₂ group in a thioamide.[9]
2960-2870MediumC-H stretchTert-butylAliphatic C-H stretching vibrations.
~1620StrongN-H bendPrimary ThioamideScissoring vibration of the primary amine in the thioamide.
1400-1600Strong"Thioamide B" band (C-N stretch)ThioamideA characteristic strong band for thioamides, involving significant C-N stretching character.[10]
~1365StrongC-H bendTert-butylSymmetric deformation of the methyl groups in the tert-butyl group.
1320-1280StrongAsymmetric SO₂ stretchSulfoneA strong and characteristic absorption for the asymmetric stretching of the sulfonyl group.[11]
1150-1120StrongSymmetric SO₂ stretchSulfoneA strong and characteristic absorption for the symmetric stretching of the sulfonyl group.[11]
700-800MediumC=S stretchThioamideThe carbon-sulfur double bond stretch, which is generally weaker and at a lower frequency than a C=O stretch.[10]

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by the interplay of its sulfonyl and thioamide functional groups.

Reactivity_Diagram Molecule This compound

  • Thioamide Reactivity: The thioamide group can undergo reactions at both the nitrogen and sulfur atoms. The sulfur atom is nucleophilic and can be alkylated or oxidized. The nitrogen atom can also be alkylated or acylated. The thioamide can be hydrolyzed to the corresponding amide and eventually to the carboxylic acid under acidic or basic conditions.

  • Sulfone Reactivity: The sulfonyl group is generally stable and unreactive. However, the protons on the α-carbon are acidic due to the electron-withdrawing nature of both the sulfonyl and thioamide groups, making this position susceptible to deprotonation by a strong base, which could then be followed by reaction with an electrophile.

Potential Biological Activity:

Both sulfonamides and thioamides are well-known pharmacophores.

  • Sulfonamides: This class of compounds exhibits a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12]

  • Thioamides: Thioamide-containing molecules have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][13]

The combination of both a sulfone and a thioamide moiety in this compound suggests that it could be a candidate for biological screening. The thioamide group can act as a bioisostere for an amide, potentially improving pharmacokinetic properties such as membrane permeability.[1] The sulfone group is a common feature in many bioactive molecules.[14]

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical framework for its chemical properties. The proposed structure and predicted spectroscopic data offer a valuable starting point for its synthesis and characterization. The analysis of its functional groups suggests a rich reactivity and a potential for biological activity, making it and its derivatives interesting targets for further investigation in medicinal chemistry and drug development. The hypothetical experimental protocols and predicted data presented herein should facilitate future research into this intriguing molecule.

References

Technical Guide: Physicochemical Properties of 2-(tert-butylsulfonyl)ethanethioamide (CAS 175277-31-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 2-(tert-butylsulfonyl)ethanethioamide, identified by the CAS number 175277-31-3. The information is compiled from various chemical databases and literature sources to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
CAS Number 175277-31-3N/A
Chemical Name This compoundN/A
Synonyms 2-(tert-butylsulfonyl)thioacetamide, Ethanethioamide, 2-[(1,1-dimethylethyl)sulfonyl]-[1]
Molecular Formula C6H13NO2S2[1]
Molecular Weight 195.3 g/mol [1]
Physical State SolidN/A
Color Pale yellowN/A
Melting Point 184 °C[1]
Boiling Point (Predicted)N/A
Solubility (Predicted)N/A
pKa (Predicted)N/A
Storage Temperature 2-8°C[1]
Hazard Codes Xi (Irritant), Xn (Harmful)[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation of experimental results. Below are standard protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

  • Sample Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, set the heating rate to a slow and steady 1-2 °C/min, starting from a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the sample.

  • Replicate: For accuracy, perform the measurement in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of a compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the aliquot through a suitable membrane filter (e.g., 0.22 µm).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the compound in the saturated solution based on the calibration curve generated from the standard solutions. This concentration represents the aqueous solubility of the compound at the specified temperature.

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physicochemical Testing cluster_2 Data Analysis cluster_3 Final Report A Obtain Pure Sample B Grind to Fine Powder A->B C Melting Point Determination B->C D Solubility Assessment B->D E pKa Measurement (Potentiometric/Spectrophotometric) B->E F Record Melting Range C->F G Quantify Solute Concentration D->G H Calculate pKa Value E->H I Compile Physicochemical Data F->I G->I H->I G A 2-(tert-butylsulfonyl)acetamide (Precursor) C Reaction in Anhydrous Solvent (e.g., Toluene) A->C + B Thionating Agent (e.g., Lawesson's Reagent) B->C D Purification (e.g., Column Chromatography) C->D Work-up E This compound (Final Product) D->E Isolation

References

The Tert-Butylsulfonyl Moiety: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Tert-Butylsulfonyl Compounds in Synthesis.

The introduction of the tert-butylsulfonyl group into the synthetic chemist's toolkit in the late 1990s marked a significant advancement in the construction of complex organic molecules. Its unique steric and electronic properties have led to the development of robust methodologies for amine protection and stereoselective alkene synthesis. This guide provides a comprehensive overview of the discovery, history, and key applications of tert-butylsulfonyl compounds, complete with detailed experimental protocols and quantitative data to aid in practical application.

Discovery and Early History

The widespread application of the tert-butylsulfonyl group in organic synthesis is a relatively recent development, with seminal reports emerging in the late 1990s. Prior to this, while alkanesulfonyl chlorides were known and utilized, the specific advantages of the sterically demanding tert-butyl variant had not been extensively explored. The late 1920s saw early studies on the solvolysis of arenesulfonyl chlorides, providing foundational knowledge for the reactivity of sulfonyl halides.[1] However, it was the innovative work of Sun and Weinreb in 1997 that introduced the N-tert-butylsulfonyl (Bus) group as a novel protecting group for amines, paving the way for its broader adoption.[2]

The N-tert-Butylsulfonyl (Bus) Group for Amine Protection

Sun and Weinreb reported the use of the N-tert-butylsulfonyl group as a protecting group for amines, prepared through a two-step procedure involving the reaction of an amine with tert-butylsulfinyl chloride, followed by oxidation.[2] This method provided N-Bus protected amines in excellent overall yields. A key advantage of the Bus group is its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions, allowing for orthogonal protection strategies in complex syntheses.

Synthesis of N-tert-Butylsulfonyl Amines

The general procedure for the protection of an amine with the tert-butylsulfonyl group is a two-step process. First, the amine is reacted with tert-butylsulfinyl chloride to form an intermediate sulfinamide. This is then oxidized to the desired stable sulfonamide.

Experimental Protocol: General Procedure for the Preparation of N-tert-Butylsulfonamides

Step 1: Formation of N-tert-Butylsulfinamide

  • To a solution of the primary or secondary amine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a base such as triethylamine (1.2 equiv).

  • Slowly add a solution of tert-butylsulfinyl chloride (1.1 equiv) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butylsulfinamide, which can be purified by chromatography if necessary.

Step 2: Oxidation to N-tert-Butylsulfonamide

  • Dissolve the crude N-tert-butylsulfinamide from the previous step in a suitable solvent mixture, such as acetonitrile and water.

  • Add an oxidizing agent, for example, a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O) followed by a stoichiometric amount of sodium periodate (NaIO₄).

  • Stir the reaction at room temperature for 4-12 hours until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the pure N-tert-butylsulfonamide.

Deprotection of the N-Bus Group

The N-Bus group can be effectively removed under acidic conditions. Sun and Weinreb demonstrated cleavage using trifluoroacetic acid (TFA) with an anisole scavenger at room temperature.[2]

Experimental Protocol: Cleavage of the N-Bus Protecting Group

  • Dissolve the N-Bus protected amine (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Add a scavenger, such as anisole (5.0 equiv), to the solution.

  • Add trifluoroacetic acid (TFA, 10-20 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Quantitative Data for N-Bus Protection and Deprotection

Amine SubstrateProtection Yield (%)Deprotection Yield (%)Reference
Benzylamine9592[2]
(S)-Methyl benzylamine9890[2]
Aniline9288[2]
N-Methylaniline9485[2]

Logical Workflow for Amine Protection/Deprotection

G Workflow for N-tert-Butylsulfonyl Protection and Deprotection Amine Primary or Secondary Amine (R-NHR') Sulfinamide N-tert-Butylsulfinamide Intermediate Amine->Sulfinamide Step 1: Sulfinamide Formation tBuSOCl tert-Butylsulfinyl Chloride tBuSOCl->Sulfinamide Base Base (e.g., Et3N) Base->Sulfinamide BusAmine N-Bus Protected Amine Sulfinamide->BusAmine Step 2: Oxidation Oxidant Oxidizing Agent (e.g., RuCl3/NaIO4) Oxidant->BusAmine DeprotectedAmine Deprotected Amine Salt BusAmine->DeprotectedAmine Deprotection Acid Acid (e.g., TFA) + Scavenger Acid->DeprotectedAmine

Caption: General workflow for the protection of amines with the tert-butylsulfonyl (Bus) group and subsequent deprotection.

The Julia-Kocienski Olefination

A significant application of tert-butylsulfonyl compounds is in the Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe olefination. This reaction provides a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds. In 2000, Kocienski and coworkers introduced 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones as highly effective reagents for this transformation.[3] The use of TBT-sulfones often leads to high (E)-selectivity in the resulting alkenes. More recently, Ando and Takama have developed conditions using TBT-sulfones that favor the formation of (Z)-alkenes, particularly from ketones.[4][5]

General Mechanism

The Julia-Kocienski olefination proceeds via the deprotonation of the sulfone to form a carbanion, which then adds to a carbonyl compound. The resulting β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the tetrazolyl alkoxide to furnish the alkene.[6][7]

Reaction Pathway for Julia-Kocienski Olefination

G Mechanism of the Julia-Kocienski Olefination Sulfone TBT-Sulfone Carbanion Sulfone Carbanion Sulfone->Carbanion Base Base (e.g., LiHMDS) Base->Carbanion Adduct β-Alkoxy Sulfone Adduct Carbanion->Adduct Carbonyl Aldehyde or Ketone Carbonyl->Adduct Intermediate Rearranged Intermediate Adduct->Intermediate Smiles Rearrangement Smiles Smiles Rearrangement Alkene Alkene Product Intermediate->Alkene Elimination Elimination Elimination of SO2 and Tetrazolyl Alkoxide

Caption: Simplified mechanism of the Julia-Kocienski olefination using a TBT-sulfone.

Experimental Protocol for (Z)-Selective Olefination of Ketones

The following protocol is based on the work of Ando and Takama for the stereoselective synthesis of (Z)-alkenes from ketones.[4]

  • To a solution of the 1-tert-butyl-1H-tetrazol-5-yl alkyl sulfone (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.

  • Continue stirring the reaction mixture at -78 °C, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired alkene.

Quantitative Data for (Z)-Selective Julia-Kocienski Olefination of Ketones

KetoneSulfoneYield (%)Z:E RatioReference
Acetophenone1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone8598:2[4]
Propiophenone1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone9199:1[4]
4'-Methoxyacetophenone1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone8897:3[4]
Cyclohexyl methyl ketone1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone7593:7[5]

Role in Medicinal Chemistry and Drug Development

While the tert-butylsulfonyl group is primarily a synthetic tool, its incorporation into molecules can influence their biological activity. The tert-butyl group can increase lipophilicity and metabolic stability.[8] The broader class of sulfonamides is a well-established pharmacophore found in numerous drugs. Although there is limited evidence of tert-butylsulfonyl compounds being specifically designed to target signaling pathways, the synthetic methodologies they enable are crucial for accessing novel chemical matter for drug discovery programs. For instance, the Julia-Kocienski olefination is a key step in the synthesis of many complex natural products and their analogues, which are then evaluated for their biological activities. The antioxidant and anti-inflammatory properties of some phenolic compounds containing tert-butyl groups have been noted, though this is a separate area of research from the synthetic applications of the tert-butylsulfonyl group itself.[9]

Conclusion

The discovery and development of tert-butylsulfonyl compounds have provided powerful and versatile tools for modern organic synthesis. The N-tert-butylsulfonyl group offers a robust method for amine protection, while tert-butylsulfonyl reagents, particularly 1-tert-butyl-1H-tetrazol-5-yl sulfones, have become indispensable for the stereoselective synthesis of alkenes via the Julia-Kocienski olefination. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of these important methodologies in research and development, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of tert-butylsulfonyl compounds promises to yield further innovations in the construction of complex molecular architectures.

References

A Technical Guide to the Synthesis of Ethanethioamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of ethanethioamide derivatives, compounds of significant interest in medicinal chemistry and drug development. Ethanethioamides, isosteres of amides, exhibit unique physicochemical properties that can lead to enhanced biological activity, metabolic stability, and novel mechanisms of action. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for the synthesis of these valuable compounds.

Core Synthetic Methodologies

The synthesis of ethanethioamide derivatives can be broadly categorized into three primary approaches: thionation of the corresponding acetamides, synthesis from nitriles, and multicomponent reactions such as the Willgerodt-Kindler reaction.

Thionation of N-Substituted Acetamides

The most direct route to N-substituted ethanethioamides is the thionation of the corresponding N-substituted acetamides. This method involves the replacement of the carbonyl oxygen with a sulfur atom using a variety of thionating agents.

Key Thionating Agents:

  • Lawesson's Reagent (LR): A mild and widely used reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is highly effective for the thionation of primary, secondary, and tertiary amides.[1][2] Reactions with LR often proceed under relatively mild conditions and provide good to excellent yields.[3][4]

  • Phosphorus Pentasulfide (P₄S₁₀): A classical and potent thionating agent, often requiring higher reaction temperatures compared to Lawesson's Reagent.[5]

  • PSCl₃/H₂O/Et₃N System: This combination offers a convenient, microwave-assisted, solvent-free, one-pot procedure for the preparation of N-substituted thioamides from acyl halides and amines.

Experimental Protocol: Thionation of N-Benzylacetamide using Lawesson's Reagent

This protocol describes the synthesis of N-benzylethanethioamide from N-benzylacetamide using Lawesson's Reagent.

Materials:

  • N-Benzylacetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylacetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzylethanethioamide.

Table 1: Synthesis of N-Substituted Ethanethioamides via Thionation of Acetamides

N-SubstituentThionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylLawesson's ReagentTolueneReflux2-485-95[3]
PhenylLawesson's ReagentTHFReflux392[4]
4-ChlorophenylLawesson's ReagentDioxane100288[3]
CyclohexylP₄S₁₀PyridineReflux575[5]
MorpholinylPSCl₃/H₂O/Et₃NNeat (Microwave)70-1000.2590
Synthesis from Acetonitrile

Primary ethanethioamide (thioacetamide) can be synthesized from acetonitrile through the addition of a sulfur source, most commonly hydrogen sulfide. This method can be performed under various conditions, including the use of catalysts.

Experimental Protocol: Synthesis of Ethanethioamide from Acetonitrile and Hydrogen Sulfide

This protocol is based on a patented method for the production of thioacetamide.

Materials:

  • Acetonitrile

  • Hydrogen Sulfide (gas)

  • Polymer-supported amine catalyst (e.g., Poly-DMAP resin)

  • Autoclave

Procedure:

  • Charge a one-liter autoclave with acetonitrile (500 mL) and a polymer-supported amine catalyst (10 g).

  • Stir the solution and heat to 110-130 °C.

  • Introduce hydrogen sulfide gas (1.0 mol) into the autoclave.

  • Maintain the temperature and monitor the pressure drop as the reaction proceeds. The reaction is typically complete within 2 to 18 hours.

  • After the reaction is complete, cool the reactor and discharge the mixture.

  • Filter the mixture to remove the catalyst. The filtrate is a solution of thioacetamide in acetonitrile. The product can be isolated by standard techniques such as crystallization.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction for the synthesis of thioamides from ketones, elemental sulfur, and a secondary amine, such as morpholine.[4] When applied to acetone, it can yield N-substituted ethanethioamide derivatives, although the reaction can sometimes lead to more complex products depending on the conditions.[4]

Experimental Protocol: Willgerodt-Kindler Reaction of Acetone with Sulfur and Morpholine

This protocol describes the general conditions for the Willgerodt-Kindler reaction.

Materials:

  • Acetone

  • Elemental Sulfur

  • Morpholine

  • Solvent (e.g., DMF or neat)

Procedure:

  • In a reaction vessel, combine acetone, elemental sulfur, and morpholine.

  • Heat the mixture under reflux. The reaction temperature and time can be varied to optimize the yield of the desired thiomorpholide product.[4]

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and work up as appropriate, which may involve extraction and purification by column chromatography or crystallization.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the key synthetic methods described.

thionation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amide N-Substituted Acetamide dissolve Dissolve Acetamide in Solvent start_amide->dissolve start_reagent Thionating Agent (e.g., Lawesson's Reagent) add_reagent Add Thionating Agent start_reagent->add_reagent start_solvent Anhydrous Solvent start_solvent->dissolve dissolve->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Pure N-Substituted Ethanethioamide purify->product

Figure 1: General workflow for the thionation of N-substituted acetamides.

nitrile_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation start_nitrile Acetonitrile charge_reactor Charge Autoclave start_nitrile->charge_reactor start_sulfur Hydrogen Sulfide start_catalyst Catalyst start_catalyst->charge_reactor heat_stir Heat and Stir charge_reactor->heat_stir add_h2s Introduce H2S heat_stir->add_h2s react React under Pressure add_h2s->react cool_discharge Cool and Discharge react->cool_discharge filter Filter Catalyst cool_discharge->filter isolate Isolate Product filter->isolate product Ethanethioamide isolate->product

Figure 2: General workflow for the synthesis of ethanethioamide from acetonitrile.

Ethanethioamide Derivatives in Drug Development

Ethanethioamide derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, which can in turn enhance its therapeutic potential.

Antimicrobial and Anticancer Potential

Several studies have highlighted the potential of thioamide-containing compounds as antimicrobial and anticancer agents.[6][7] The thioamide moiety can act as a pharmacophore that interacts with specific biological targets. For instance, some thioamide derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[8] In the context of cancer, thioamide-containing molecules have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[9][10]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of many ethanethioamide derivatives is an active area of research. As kinase inhibitors, they can interfere with signaling pathways that are often dysregulated in cancer cells. For example, inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR can block downstream signaling cascades crucial for tumor angiogenesis and cell proliferation.[11]

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors, a class of drugs to which some ethanethioamide derivatives belong.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Ethanethioamide Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibitor->PI3K

Figure 3: Generalized kinase signaling pathway targeted by inhibitors.

This guide provides a foundational understanding of the synthesis and potential applications of ethanethioamide derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds in their drug discovery and development endeavors. Further investigation into the specific biological targets and mechanisms of action of novel ethanethioamide derivatives will undoubtedly unveil new therapeutic opportunities.

References

theoretical studies on the molecular geometry of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Molecular Geometry of 2-(Tert-butylsulfonyl)ethanethioamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific theoretical or experimental studies on the molecular geometry of this compound have been published. This guide, therefore, presents a theoretical framework based on well-established principles and extrapolates expected geometric parameters from published data on analogous molecules containing tert-butyl, sulfonyl, and thioamide functional groups. The methodologies described are standard protocols for determining the molecular structure of such small molecules.

Introduction

This compound is a molecule of interest that incorporates a bulky tert-butyl group, a polar sulfonyl group, and a thioamide moiety. Understanding its three-dimensional structure is critical for predicting its physicochemical properties, potential intermolecular interactions, and suitability for applications in drug design and materials science. The molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates the molecule's conformational preferences and its ability to interact with biological targets or other molecules.

This document outlines the predicted molecular geometry of this compound based on Valence Shell Electron Pair Repulsion (VSEPR) theory and data from related compounds. It also provides detailed, generalized protocols for the two primary methods used to determine molecular geometry: single-crystal X-ray diffraction (an experimental approach) and Density Functional Theory (a computational approach).

Predicted Molecular Geometry

The geometry of this compound is determined by the spatial arrangement of its constituent functional groups.

  • Tert-butyl Group: The central carbon of the tert-butyl group is sp³ hybridized, leading to a tetrahedral arrangement with the three methyl groups and the sulfur atom.

  • Sulfonyl Group: The sulfur atom in the sulfonyl group is sp³ hybridized and bonded to two oxygen atoms and two carbon atoms, resulting in a distorted tetrahedral geometry. The high electronegativity of the oxygen atoms leads to significant bond polarity.

  • Thioamide Group: The thioamide functional group, R-C(=S)-NR₂, is known to be planar due to the partial double bond character of the C-N bond.[1] This planarity restricts rotation around the C-N bond.

Data Presentation: Expected Molecular Geometry Parameters

The following tables summarize the expected bond lengths and angles for this compound. These values are derived from studies on molecules containing similar functional groups and represent a baseline for theoretical and experimental investigation.

Table 1: Expected Bond Lengths

BondAtom PairHybridizationExpected Length (Å)Reference / Analogy
Sulfonyl S=OS=Osp³-sp²1.43 - 1.44Based on sulfonamide crystal structures.[2]
Sulfonyl S-CS-C(t-Bu)sp³-sp³~1.77Based on sulfonamide crystal structures.[2]
Sulfonyl S-CS-C(ethyl)sp³-sp³~1.77General S-C bond lengths.[2]
Thioamide C=SC=Ssp²-sp²~1.71Thioamides exhibit longer C=S bonds than C=O.[3][4]
Thioamide C-NC-Nsp²-sp²~1.31Indicates significant double bond character.[1]
Thioamide C-CC-Csp²-sp³~1.51Standard sp²-sp³ single bond.
Tert-butyl C-CC-Csp³-sp³~1.54Standard sp³-sp³ single bond.[5]
C-HC-Hsp³-s1.09 - 1.10General C-H bond lengths.[5]
N-HN-Hsp²-s~1.01Typical N-H bond in amides/thioamides.

Table 2: Expected Bond Angles

AngleAtom TriplettExpected Angle (°)Reference / Analogy
Sulfonyl O=S=OO-S-O~119Repulsion between double bonds opens the angle.[2]
Sulfonyl O=S-CO-S-C~108Distorted tetrahedral geometry.[2]
Sulfonyl C-S-CC-S-C~105Distorted tetrahedral geometry.[2]
Thioamide S=C-NS-C-N~122Planar sp² center.
Thioamide S=C-CS-C-C~120Planar sp² center.
Thioamide N-C-CN-C-C~118Planar sp² center.
Tert-butyl C-C-CC-C-C~109.5Tetrahedral geometry.[6]
S-C-C (ethyl bridge)S-C-C~109.5Tetrahedral geometry.

Experimental & Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[7][8]

Methodology:

  • Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a binary solvent system.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, collecting a series of diffraction patterns at different orientations.

  • Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other structural parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns converge.

G Workflow for Single-Crystal X-ray Diffraction. cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Mount Select & Mount Crystal Crystal_Growth->Crystal_Mount Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mount->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Molecular Geometry

Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules, from which properties like the lowest energy geometry can be derived.[9][10]

Methodology:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software. The initial geometry can be based on standard bond lengths and angles or derived from force-field calculations.

  • Method Selection: A DFT functional and basis set are chosen. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311G(d,p). The choice depends on the desired balance between accuracy and computational cost.[10]

  • Geometry Optimization: An iterative calculation is performed where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[11] The calculation continues until the forces and energy changes between iterations fall below a defined convergence threshold.

  • Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies. This step also provides thermodynamic data and simulated vibrational spectra (e.g., IR).

G Workflow for DFT Geometry Optimization. cluster_opt Optimization Loop Input 1. Build Initial 3D Structure Setup 2. Select Functional & Basis Set (e.g., B3LYP / 6-311G(d,p)) Input->Setup SCF A. Solve SCF Equations (Calculate Energy & Gradients) Setup->SCF Check B. Check Convergence Criteria SCF->Check Update C. Update Atomic Coordinates Check->Update No Validation 4. Frequency Calculation (Confirm Minimum Energy State) Check->Validation Yes Update->SCF Output Final Optimized Geometry (Bond Lengths, Angles, Energy) Validation->Output

Caption: Workflow for DFT Geometry Optimization.

References

Spectroscopic Characterization of 2-(Tert-butylsulfonyl)ethanethioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Tert-butylsulfonyl)ethanethioamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups: the tert-butylsulfonyl group and the ethanethioamide moiety. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and application in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Singlet9H-C(CH₃)₃
~3.5Singlet2H-SO₂-CH₂-
~8.0 - 9.5Broad Singlet2H-C(S)NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~23-C(CH₃)₃
~60-C(CH₃)₃
~65-SO₂-CH₂-
~200-C(S)NH₂

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium-Strong, BroadN-H stretching (thioamide)
2960 - 2870MediumC-H stretching (tert-butyl)
~1620StrongN-H bending (thioamide)
1400 - 1360MediumC-H bending (tert-butyl)
~1300StrongAsymmetric SO₂ stretching
~1130StrongSymmetric SO₂ stretching
1000 - 800Medium-StrongC-N stretching (thioamide)
800 - 600MediumC-S stretching (thioamide)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
195[M]⁺ (Molecular Ion)
138[M - C₄H₉]⁺
116[M - SO₂C₄H₉]⁺
76[C₂H₄NS]⁺
57[C₄H₉]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the thionation of the corresponding amide, 2-(Tert-butylsulfonyl)acetamide, using Lawesson's reagent.[1][2][3][4][5]

Materials:

  • 2-(Tert-butylsulfonyl)acetamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(Tert-butylsulfonyl)acetamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting amide is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system to obtain the desired this compound.[1]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

Sample Preparation:

  • Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8][10]

  • Transfer the solution to a 5 mm NMR tube.[9]

  • If necessary, filter the solution to remove any particulate matter.[8]

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum, typically with proton decoupling.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [11][12][13][14][15]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[14]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.[14]

  • Place the KBr pellet in the sample holder and acquire the IR spectrum.[12]

3. Mass Spectrometry (MS) [16][17][18][19][20]

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[16]

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.[16][17]

  • Acquire the mass spectrum over a suitable m/z range.

  • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[21]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start 2-(Tert-butylsulfonyl)acetamide reflux Reflux start->reflux reagent Lawesson's Reagent in Toluene reagent->reflux workup Workup & Purification reflux->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Characterization_Workflow cluster_characterization Spectroscopic Characterization sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectroscopic Data (Tables 1-4) nmr->data ir->data ms->data

Caption: Experimental workflow for spectroscopic characterization.

References

A Technical Guide to Determining the Solubility of 2-(Tert-butylsulfonyl)ethanethioamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in pharmaceutical sciences. For a drug to be absorbed, it must be in solution at the site of absorption.[4][5] Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic failure.[3][4] Therefore, a thorough understanding of a compound's solubility in various solvents is essential for:

  • Formulation Development: Selecting appropriate vehicles for in vivo dosing and creating stable, effective drug products.[1][4][6]

  • Bioassay Performance: Ensuring that compound precipitation does not lead to inaccurate results in in vitro assays.[2][3]

  • Predicting Bioavailability: Assessing the potential for a drug's absorption from the gastrointestinal tract.[4][5]

This guide focuses on providing the experimental framework to determine the solubility of 2-(Tert-butylsulfonyl)ethanethioamide, a compound for which such data is not currently published.

Physicochemical Properties of this compound

While quantitative solubility data is unavailable, the known physicochemical properties of this compound are summarized in Table 1. These properties are essential for any experimental design involving the compound.

PropertyValueReference
Molecular Formula C6H13NO2S2[1][7]
Molecular Weight 195.3 g/mol [1][7]
CAS Number 175277-31-3[1][7]
Synonyms 2-TERT-BUTYLSULFONYLTHIOACETAMIDE; 2-(T-BUTYLSULFONYL)ETHANETHIOAMIDE[1][7]

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation solubility of a compound at equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended for obtaining precise data for this compound.[5][8]

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[4]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[6][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4][10]

The following diagram outlines the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to separate solid and liquid phases equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 analysis Quantify concentration (e.g., HPLC) sep3->analysis

Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the experimental determination should be recorded in a structured format to allow for easy comparison.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Qualitative Classification
Ethanol[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]
Methanol[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]
Acetone[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]
Acetonitrile[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]
DMSO[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]
THF[Experimental Value][Experimental Value][Experimental Value][Interpreted Value]

The results can be interpreted using the United States Pharmacopeia (USP) descriptive terms for solubility, which provide a qualitative classification.

Table 3: USP Solubility Classifications

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Insoluble> 10,000

Source: Adapted from USP guidelines.[11]

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where a large number of compounds are screened, kinetic solubility assays offer a higher throughput alternative.[1][2] These methods, such as turbidimetric or UV-based assays, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which precipitation occurs.[1][2][7] While faster, kinetic solubility values may not always correlate directly with thermodynamic solubility but are invaluable for rapid compound assessment.[1][2]

The logical relationship for deciding between kinetic and thermodynamic assays is illustrated below.

G start Solubility Assessment for this compound decision Stage of Drug Development? start->decision early_stage Early Discovery / High-Throughput Screening decision->early_stage Early late_stage Lead Optimization / Pre-formulation decision->late_stage Late kinetic_assay Perform Kinetic Solubility Assay (e.g., Turbidimetric) early_stage->kinetic_assay thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask Method) late_stage->thermo_assay

Decision Logic for Solubility Assay Selection.

Conclusion

While published solubility data for this compound is not available, this guide provides the necessary framework for its experimental determination. By following the detailed protocol for the shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing the preclinical development of this compound, enabling informed decisions in formulation, bioassay design, and bioavailability prediction. The outlined methodologies and data interpretation standards will ensure a consistent and robust approach to characterizing this critical physicochemical property.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.

Introduction

2-(Tert-butylsulfonyl)ethanethioamide is a sulfur-containing organic compound with potential applications in chemical synthesis and drug discovery. Due to its chemical structure, which includes a sulfonyl group and a thioamide moiety, this compound warrants careful handling to mitigate potential health and safety risks in a laboratory setting. This guide provides a consolidated overview of the known safety precautions, handling procedures, and physical and chemical properties of this compound.

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The GHS classifications and associated hazard statements are summarized below.

Table 1: GHS Classification

ClassificationCodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 175277-31-3
Molecular Formula C₆H₁₃NO₂S₂
Molecular Weight 195.3 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 184 °C[2]
Solubility No data available
Boiling Point No data available
Density No data available

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All work with this compound should be conducted in a certified chemical fume hood.[4] The following PPE is required:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. A face shield should be worn over the goggles when there is a significant risk of splashes.

  • Hand Protection: Double gloving is recommended. An inner nitrile glove (minimum 0.1 mm thickness) and an outer butyl rubber or neoprene glove (minimum 0.3 mm thickness) provide robust protection.[4] Gloves must be inspected prior to use and changed immediately upon contamination.[5]

  • Skin and Body Protection: A flame-resistant or 100% cotton lab coat must be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended.[4] Closed-toe shoes and long pants are mandatory.

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid formation of dust and aerosols.[5]

  • Keep away from heat, sparks, and open flames.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Store at 2-8°C for long-term stability.[2]

  • Store locked up.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel to safe areas.

  • Wear appropriate PPE as described in section 4.1.

  • Avoid dust formation.

  • Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[5]

Disposal
  • Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

As there are no specific published experimental protocols for this compound, a generalized workflow for handling a hazardous chemical powder is provided below. This workflow is intended as a general guideline and must be adapted to the specific requirements of your experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Consult SDS and perform risk assessment prep_ppe Don appropriate PPE (goggles, face shield, double gloves, lab coat) prep_sds->prep_ppe prep_hood Prepare and verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handling_weigh Weigh the compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or add to the reaction mixture handling_weigh->handling_dissolve handling_reaction Perform the experiment handling_dissolve->handling_reaction cleanup_quench Quench the reaction if necessary handling_reaction->cleanup_quench Proceed to cleanup cleanup_waste Collect all waste in a labeled hazardous waste container cleanup_quench->cleanup_waste cleanup_decon Decontaminate all glassware and surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and dispose of contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase compound This compound in_vitro In vitro screening (e.g., enzyme assays, cell-based assays) compound->in_vitro hit_id Hit identification in_vitro->hit_id dose_response Dose-response studies hit_id->dose_response Proceed with promising hits selectivity Selectivity profiling dose_response->selectivity mechanism Mechanism of action studies selectivity->mechanism in_vivo In vivo efficacy studies mechanism->in_vivo Advance to in vivo models toxicology Toxicological evaluation in_vivo->toxicology pharmacokinetics Pharmacokinetic studies toxicology->pharmacokinetics

References

An In-depth Technical Guide to the Potential Stereoisomers of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomerism in 2-(tert-butylsulfonyl)ethanethioamide. While devoid of traditional chiral centers, this molecule is expected to exhibit geometric isomerism due to restricted rotation around the carbon-nitrogen (C-N) bond of the thioamide functional group. This phenomenon, also known as E/Z isomerism, can lead to the existence of two distinct diastereomers. This document outlines the theoretical basis for this isomerism, provides detailed hypothetical experimental protocols for synthesis and characterization, and discusses methods for the potential separation of these isomers. All quantitative data are summarized in structured tables, and key conceptual workflows are illustrated with diagrams.

Introduction: Unveiling Stereoisomerism in Acyclic Sulfonyl Thioamides

Stereoisomerism plays a critical role in pharmacology and materials science, as different stereoisomers of a molecule can exhibit distinct biological activities and physical properties. The subject of this guide, this compound, possesses a unique combination of a bulky tert-butylsulfonyl group and a thioamide moiety. An initial analysis of its structure reveals no stereogenic carbon atoms. The sulfur atom in the sulfonyl group is tetrahedral but achiral due to the presence of two identical oxygen atoms.

However, the thioamide group is known to have a significant barrier to rotation around the C-N bond due to the contribution of a resonance structure that imparts partial double-bond character.[1] This restricted rotation can lead to the existence of stable E and Z geometric isomers, which are diastereomers. The energy barrier for this rotation in thioamides is generally higher than in their amide counterparts, making the isolation and characterization of individual isomers often feasible.[2][3]

This guide will delve into the theoretical and practical aspects of these potential stereoisomers.

Theoretical Framework: The Origin of E/Z Isomerism in this compound

The planarity of the thioamide group and the partial double bond character of the C-N bond are the key factors giving rise to E/Z isomerism. The resonance structures of a primary thioamide are depicted below:

G cluster_0 Resonance Structures of a Primary Thioamide R-C(=S)-NH2 R-C(=S)-NH₂ R-C(-S⁻)=N⁺H₂ R-C(-S⁻)=N⁺H₂ R-C(=S)-NH2->R-C(-S⁻)=N⁺H₂ Resonance

Caption: Resonance delocalization in a primary thioamide group.

This resonance stabilization leads to a planar arrangement of the atoms of the thioamide group and a significant energy barrier to rotation around the C-N bond. For this compound, this results in two possible planar conformations, designated as the E and Z isomers.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, with the thionation of the corresponding amide being a common strategy.

Experimental Protocol: Synthesis via Thionation of 2-(Tert-butylsulfonyl)acetamide

A widely used method for the synthesis of thioamides is the reaction of the corresponding amide with a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[4][5]

Materials:

  • 2-(Tert-butylsulfonyl)acetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(tert-butylsulfonyl)acetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a mixture of E and Z isomers.

G start Dissolve Amide in Toluene add_lr Add Lawesson's Reagent start->add_lr reflux Reflux and Monitor by TLC add_lr->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Isolated Product (E/Z mixture) purify->product

Caption: Workflow for the synthesis of this compound.

Characterization and Quantitative Analysis of E/Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and quantification of E/Z isomers of thioamides.[6] The different spatial arrangement of the substituents around the C-N bond leads to distinct chemical shifts for the protons and carbons near the thioamide group.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • To confirm the through-space proximity of protons and aid in the assignment of the E and Z isomers, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) experiment.[1][7]

  • For quantitative analysis, integrate the signals corresponding to the distinct protons of the E and Z isomers in the ¹H NMR spectrum.

Expected Spectroscopic Data

The following table summarizes the expected ¹H NMR chemical shifts for the E and Z isomers of this compound based on typical values for primary thioamides. The protons of the thioamide NH₂ group are diastereotopic and are expected to show separate signals.

Proton E Isomer (δ, ppm) Z Isomer (δ, ppm)
C(S)NH~7.5 - 8.5~7.0 - 8.0
C(S)NH~9.0 - 10.0~8.5 - 9.5
S-CH ₂-C(S)~3.8 - 4.2~3.6 - 4.0
(CH₃)₃C-~1.3 - 1.5~1.3 - 1.5
Table 1: Predicted ¹H NMR Chemical Shifts for E/Z Isomers of this compound.
Determination of Rotational Barrier

Variable-temperature (VT) NMR spectroscopy can be employed to determine the energy barrier for the interconversion of the E and Z isomers. By monitoring the coalescence of the distinct NMR signals of the two isomers as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation can be calculated.[8]

Parameter Typical Value for Acyclic Thioamides
Coalescence Temperature (Tc)50 - 100 °C
Rotational Energy Barrier (ΔG‡)18 - 25 kcal/mol
Table 2: Typical Parameters for C-N Bond Rotation in Thioamides.

Separation of E/Z Stereoisomers

The separation of the E and Z diastereomers can be achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[9][10] Although these are geometric isomers and not enantiomers, the different three-dimensional shapes of the E and Z isomers can lead to differential interactions with a chiral stationary phase, enabling their separation.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP)

Procedure:

  • Dissolve the mixture of E and Z isomers in a suitable solvent.

  • Screen various mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) to achieve optimal separation.

  • Inject the sample onto the chiral column and monitor the elution profile with the UV detector.

  • Collect the separated fractions corresponding to each isomer.

  • Confirm the purity of the separated isomers by re-injection and NMR analysis.

G cluster_0 Separation of E/Z Isomers A Mixture of E and Z Isomers B Chiral HPLC A->B C Separated E Isomer B->C D Separated Z Isomer B->D

Caption: Logical workflow for the separation of E/Z isomers.

Conclusion

This compound, while lacking a traditional chiral center, is predicted to exist as a pair of stable E/Z geometric isomers due to the high rotational barrier of the thioamide C-N bond. This technical guide has provided a detailed theoretical and practical framework for the synthesis, characterization, and separation of these potential stereoisomers. The methodologies described are based on well-established principles and experimental procedures for analogous compounds. For drug development professionals and researchers, the understanding and ability to isolate these distinct stereoisomers are crucial, as they may exhibit different biological activities and pharmacokinetic profiles. Further experimental investigation on this specific molecule is warranted to confirm these predictions and fully elucidate the properties of its individual stereoisomers.

References

Methodological & Application

Synthesis Protocol for 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 2-(Tert-butylsulfonyl)ethanethioamide, a potentially valuable building block for medicinal chemistry and drug development. The synthesis is based on a two-step sequence involving the preparation of the key intermediate, 2-(tert-Butylsulfonyl)acetonitrile, followed by its conversion to the target thioamide. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Introduction

Thioamides are important functional groups in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. The title compound, this compound, incorporates both a thioamide and a tert-butylsulfonyl group, making it an interesting candidate for library synthesis and as a precursor for more complex heterocyclic structures. The protocol outlined below describes a plausible and accessible synthetic route.

Overall Reaction Scheme

G cluster_0 Step 1: Synthesis of 2-(tert-Butylsulfonyl)acetonitrile cluster_1 Step 2: Thionation of Nitrile A tert-Butylthioacetonitrile B 2-(tert-Butylsulfonyl)acetonitrile A->B Oxidation (e.g., Potassium Monopersulfate) C 2-(tert-Butylsulfonyl)acetonitrile D This compound C->D H2S, Anion-exchange resin

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(tert-Butylsulfonyl)acetonitrile

This procedure is adapted from a general method for the oxidation of thioethers to sulfones.[1]

Materials:

  • 2-(tert-Butylthio)acetonitrile

  • Potassium monopersulfate (e.g., Oxone®)

  • Methanol

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(tert-butylthio)acetonitrile (1 equivalent) in a mixture of methanol and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium monopersulfate (2.2 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(tert-butylsulfonyl)acetonitrile by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on a general method for the conversion of nitriles to primary thioamides using hydrogen sulfide and an anion-exchange resin.[2]

Materials:

  • 2-(tert-Butylsulfonyl)acetonitrile

  • Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)

  • Methanol

  • Water

  • Hydrogen sulfide gas

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer

Procedure:

  • Prepare the SH⁻ form of the anion-exchange resin by washing Dowex 1X8 (Cl⁻ form) with aqueous sodium hydrosulfide, followed by washing with deionized water until the washings are neutral.

  • To a solution of 2-(tert-butylsulfonyl)acetonitrile (1 equivalent) in a mixture of methanol and water (3:2 v/v), add the freshly prepared anion-exchange resin (SH⁻ form).

  • Bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Expected Yields and Physical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
2-(tert-Butylsulfonyl)acetonitrileC₆H₁₁NO₂S161.2270-85SolidNot Reported
This compoundC₆H₁₃NO₂S₂195.3060-75SolidNot Reported

Note: The expected yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Hydrogen sulfide is a highly toxic and flammable gas. Handle with extreme caution.

  • Potassium monopersulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-(Tert-butylsulfonyl)ethanethioamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butylsulfonyl)ethanethioamide is a versatile bifunctional reagent poised for significant applications in the synthesis of complex heterocyclic scaffolds. Its unique structure, incorporating both a nucleophilic thioamide moiety and a strongly electron-withdrawing tert-butylsulfonyl group, opens avenues for the construction of novel thiazole derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a sulfonylmethyl substituent, facilitated by this reagent, can enhance the pharmacological properties of the resulting molecules, including metabolic stability and receptor binding affinity.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of 2-(tert-butylsulfonylmethyl)thiazoles via the renowned Hantzsch thiazole synthesis. Detailed experimental protocols, quantitative data, and mechanistic representations are presented to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Core Application: Synthesis of 2-(tert-butylsulfonylmethyl)thiazoles

The primary application of this compound in heterocyclic synthesis is its role as a key building block in the Hantzsch thiazole synthesis. This classic condensation reaction provides a straightforward and efficient route to a diverse range of substituted thiazoles.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halo ketone.[1][2] The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo ketone.[1][3] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring.[1][3] The use of this compound in this reaction allows for the direct incorporation of a tert-butylsulfonylmethyl group at the 2-position of the thiazole ring.

Diagram 1: General Scheme of the Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagent1 This compound plus + arrow Solvent, Heat reagent2 α-Halo Ketone product 2-(tert-butylsulfonylmethyl)-4-substituted-thiazole arrow->product

Caption: General reaction for the synthesis of 2-(tert-butylsulfonylmethyl)thiazoles.

Experimental Protocols

The following protocols are provided as a general guideline and can be adapted for various α-halo ketones.

Protocol 1: Synthesis of 2-(tert-butylsulfonylmethyl)-4-phenylthiazole

This protocol details the reaction of this compound with 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol of thioamide).

  • To this solution, add 2-bromoacetophenone (1.0 eq).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 2-(tert-butylsulfonylmethyl)-4-phenylthiazole as a solid.

Diagram 2: Experimental Workflow for Thiazole Synthesis

Workflow start Dissolve Reagents in Ethanol reflux Reflux for 4-6 hours start->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Isolate Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of 2-(tert-butylsulfonylmethyl)thiazoles.

Quantitative Data

The Hantzsch thiazole synthesis is known for its high efficiency. The following table summarizes expected yields and reaction conditions for the synthesis of various 2-(tert-butylsulfonylmethyl)thiazoles based on analogous reactions reported in the literature. Microwave-assisted synthesis can significantly reduce reaction times.[4]

α-Halo KetoneProductReaction ConditionsYield (%)Reference
2-Bromoacetophenone2-(tert-butylsulfonylmethyl)-4-phenylthiazoleEthanol, Reflux, 6h85-95Adapted from[1]
2-Chloro-1-(4-chlorophenyl)ethanone2-(tert-butylsulfonylmethyl)-4-(4-chlorophenyl)thiazoleMethanol, 90°C (Microwave), 30 min~90Adapted from[4]
2-Bromo-1-(4-methoxyphenyl)ethanone2-(tert-butylsulfonylmethyl)-4-(4-methoxyphenyl)thiazoleEthanol, Reflux, 6h80-90Adapted from[1]
2-Bromo-1-(naphthalen-2-yl)ethanone2-(tert-butylsulfonylmethyl)-4-(naphthalen-2-yl)thiazoleEthanol, Reflux, 8h80-90Adapted from[1]

Signaling Pathways and Logical Relationships

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway in organic chemistry.

Diagram 3: Mechanism of the Hantzsch Thiazole Synthesis

Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Thioamide This compound Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-(tert-butylsulfonylmethyl)thiazole Intermediate2->Thiazole Dehydration

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Conclusion

This compound serves as a highly effective synthon for the introduction of the tert-butylsulfonylmethyl moiety into the 2-position of a thiazole ring via the Hantzsch synthesis. The provided protocols and data demonstrate the utility of this reagent in generating novel heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The robust and high-yielding nature of this reaction makes it an attractive method for the construction of diverse thiazole libraries for screening and lead optimization.

References

Application Notes: Synthesis of Thiazole Derivatives Using 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone, remains a fundamental and versatile method for constructing this critical heterocyclic motif.[3][4][5] This document outlines the prospective use of 2-(tert-butylsulfonyl)ethanethioamide as a thioamide precursor in the Hantzsch synthesis to generate novel thiazole derivatives.

The incorporation of a tert-butylsulfonyl moiety is of particular interest in drug design. This functional group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy. While specific literature detailing the use of this compound in this context is not prevalent, its structure strongly suggests its utility as a reactant in the well-established Hantzsch synthesis pathway. These notes provide a generalized protocol and framework for researchers to explore this application.

Principle of the Reaction

The proposed synthesis follows the Hantzsch thiazole synthesis mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom from this compound on the α-carbon of an α-haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via an intramolecular attack of the thioamide nitrogen on the ketone's carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_intermediates Reaction Intermediates Thioamide This compound Intermediate1 S-Alkylation Adduct Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Product 4,5-Disubstituted 2-((tert-butylsulfonyl)methyl)thiazole Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Dehydration

Caption: Proposed Hantzsch synthesis mechanism.

Potential Applications

The resulting 2-((tert-butylsulfonyl)methyl)thiazole derivatives are novel compounds with potential applications in:

  • Drug Discovery: As scaffolds for developing new therapeutic agents. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving interaction with biological targets.

  • Agrochemicals: For the development of new pesticides and herbicides, leveraging the known biological activity of thiazole compounds.

  • Materials Science: As building blocks for functional organic materials.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 4,5-disubstituted 2-((tert-butylsulfonyl)methyl)thiazoles. Researchers should optimize reaction conditions for specific α-haloketone substrates.

Materials
  • This compound (Precursor)

  • Substituted α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol (or other suitable solvent like methanol or DMF)[2]

  • Sodium carbonate (Na₂CO₃) or another mild base

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure

Experimental_Workflow A 1. Reactant Preparation Dissolve thioamide and α-haloketone in ethanol. B 2. Reaction Heat mixture to reflux for 2-4 hours. Monitor progress with TLC. A->B C 3. Quenching & Neutralization Cool to room temperature. Pour into Na2CO3 solution. B->C D 4. Extraction Extract with ethyl acetate. C->D E 5. Washing & Drying Wash organic layer with brine. Dry over Na2SO4. D->E F 6. Solvent Removal Concentrate under reduced pressure. E->F G 7. Purification Purify crude product via column chromatography or recrystallization. F->G H 8. Characterization Analyze by NMR, MS, and IR spectroscopy. G->H

Caption: General experimental workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired α-haloketone (1.1 mmol, 1.1 eq.) in a suitable solvent such as ethanol (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the hydrohalic acid byproduct.[2] c. If a precipitate forms, it can be collected by vacuum filtration, washed with water, and dried. d. If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Isolation: a. Combine the organic extracts and wash with brine (20 mL). b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: Characterize the purified thiazole derivative using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Presentation

As this is a prospective application, experimental data should be meticulously recorded to establish optimal conditions and substrate scope. The following table provides a template for data collection.

Entryα-Haloketone (R¹, R²)SolventTime (h)Temperature (°C)Yield (%)Purity (e.g., by HPLC or NMR)Notes
12-BromoacetophenoneEthanol378DataDataObservations
2ChloroacetoneMethanolDataDataDataDataObservations
33-Bromopentan-2-oneDMFDataDataDataDataObservations
........................

Conclusion

The use of this compound as a precursor in the Hantzsch synthesis represents a promising avenue for the creation of novel thiazole derivatives. The protocol provided herein is based on well-established chemical principles and offers a starting point for the exploration of these reactions.[3][6] The resulting compounds, featuring a synthetically valuable sulfonyl group, are poised for investigation in drug discovery and materials science, potentially leading to the development of new molecules with significant biological or physical properties. Careful experimentation and characterization will be crucial to fully realize the potential of this building block in heterocyclic chemistry.

References

Application Notes: The Role of tert-Butanesulfinamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butanesulfinamide, often referred to as Ellman's auxiliary, is a highly versatile and widely utilized chiral auxiliary in the field of asymmetric synthesis.[1] Its popularity stems from its ability to induce high levels of stereocontrol in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This chiral amine reagent is instrumental in the synthesis of a broad spectrum of chiral amines and their derivatives, which are crucial components of many pharmaceutical agents and natural products.[2][3] The success of tert-butanesulfinamide is attributed to its straightforward application in a three-step sequence: condensation with a carbonyl compound, diastereoselective nucleophilic addition, and subsequent facile cleavage of the auxiliary.[2]

Mechanism of Action and Key Advantages

The primary role of tert-butanesulfinamide in asymmetric synthesis is to serve as a chiral directing group. It readily condenses with aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines.[3][4] These sulfinyl imines are key intermediates that exhibit enhanced electrophilicity at the imine carbon, making them susceptible to nucleophilic attack.[5]

The key advantages of using tert-butanesulfinamide include:

  • High Diastereoselectivity: The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, resulting in high diastereoselectivity.[4]

  • Broad Substrate Scope: The methodology is applicable to a wide range of aldehydes, ketones, and nucleophiles, enabling the synthesis of diverse chiral amines.[6]

  • Availability of Both Enantiomers: Both (R)- and (S)-enantiomers of tert-butanesulfinamide are commercially available, allowing for the synthesis of either enantiomer of the target amine.[1]

  • Facile Cleavage: The tert-butanesulfinyl group can be easily removed under mild acidic conditions without racemization of the newly formed stereocenter.[3]

  • Crystalline Intermediates: The sulfinamide products are often crystalline, facilitating purification by recrystallization.

Applications in Drug Development and Natural Product Synthesis

The robustness and reliability of the tert-butanesulfinamide methodology have made it a valuable tool in the synthesis of complex molecules. It has been successfully employed in the asymmetric synthesis of numerous biologically active compounds, including:

  • Amino Acids: Synthesis of α- and β-amino acids with high enantiomeric purity.[7]

  • N-Heterocycles: Construction of chiral pyrrolidines, piperidines, and other nitrogen-containing heterocycles.[4][8]

  • Pharmaceutical Ingredients: Asymmetric synthesis of drug candidates and their intermediates. For instance, it has been used in the synthesis of a more potent enantiomer of cetirizine.[1]

  • Natural Products: A key component in the total synthesis of various natural products.[5]

Experimental Protocols

General Protocol for the Asymmetric Synthesis of Amines using tert-Butanesulfinamide

The asymmetric synthesis of amines using tert-butanesulfinamide generally follows a three-step process as illustrated below.

general_workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection carbonyl Aldehyde or Ketone imine N-tert-Butanesulfinyl Imine carbonyl->imine Condensation (e.g., CuSO4, Ti(OEt)4) tbsa (R)- or (S)-tert-Butanesulfinamide tbsa->imine imine_ref N-tert-Butanesulfinyl Imine nucleophile Nucleophile (e.g., Grignard, Organolithium) sulfinamide_product Sulfinamide Adduct nucleophile->sulfinamide_product sulfinamide_product_ref Sulfinamide Adduct imine_ref->sulfinamide_product Diastereoselective Addition chiral_amine Chiral Primary Amine sulfinamide_product_ref->chiral_amine Acidic Cleavage (e.g., HCl in MeOH)

General workflow for asymmetric amine synthesis.

Step 1: Formation of N-tert-Butanesulfinyl Imine

  • To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or THF) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

  • A dehydrating agent, such as anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (1.5 equiv), is added to the mixture.

  • The reaction mixture is stirred at room temperature until the consumption of the starting material is observed by TLC or LC-MS (typically 4-24 hours).

  • The reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The crude N-tert-butanesulfinyl imine is purified by flash column chromatography or used directly in the next step.

Step 2: Diastereoselective Nucleophilic Addition

  • The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an appropriate anhydrous solvent (e.g., THF, Et₂O, or toluene) and cooled to a low temperature (typically -78 °C to -40 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • The nucleophile (e.g., a Grignard reagent, organolithium reagent, or enolate, typically 1.2-2.0 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at the low temperature for a specified time (typically 1-6 hours) until completion is indicated by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

  • The crude sulfinamide adduct can be purified by flash column chromatography or recrystallization.

Step 3: Cleavage of the tert-Butanesulfinyl Group

  • The purified sulfinamide adduct (1.0 equiv) is dissolved in a suitable solvent, typically methanol or diethyl ether.

  • A solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or methanolic HCl) is added (typically 2-4 equiv).

  • The mixture is stirred at room temperature for 1-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting amine hydrochloride salt can be isolated or neutralized with a base (e.g., saturated aqueous NaHCO₃) and the free amine extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the desired chiral primary amine.

Quantitative Data

The following tables summarize representative quantitative data for the asymmetric synthesis of amines using tert-butanesulfinamide, showcasing the high yields and diastereoselectivities typically achieved.

Table 1: Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

Aldehyde SubstrateGrignard Reagent (R-MgX)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
BenzaldehydeMeMgBrTHF-489598:2
IsobutyraldehydePhMgBrEt₂O-789296:4
CinnamaldehydeEtMgBrTHF-788995:5
2-ThiophenecarboxaldehydeVinylMgBrTHF-489197:3

Table 2: Asymmetric Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines

Ketone SubstrateOrganolithium Reagent (R-Li)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
AcetophenoneMeLiTHF-788894:6
Propiophenonen-BuLiEt₂O-788592:8
2-ButanonePhLiTHF-788290:10
CyclohexanoneMeLiTHF-789095:5

Signaling Pathways and Logical Relationships

The stereochemical outcome of the nucleophilic addition to N-tert-butanesulfinyl imines can be rationalized by considering a Zimmerman-Traxler-like six-membered ring transition state. The model predicts the stereochemistry based on the coordination of the organometallic reagent to both the nitrogen and oxygen atoms of the sulfinyl group.

Transition state model for nucleophilic addition.

In this model, the metal cation (M) of the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, forming a rigid six-membered ring transition state. The bulky tert-butyl group on the sulfur atom effectively blocks one face of the C=N double bond, forcing the nucleophilic R-group to attack from the less sterically hindered face. This predictable mode of attack leads to the observed high diastereoselectivity in the formation of the sulfinamide adduct.

References

Application Notes and Protocols for Reactions Involving 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed experimental procedures, quantitative data, and specific applications for 2-(Tert-butylsulfonyl)ethanethioamide has revealed a significant lack of published scientific literature. While the basic chemical properties are available, specific reaction protocols, quantitative data on reaction outcomes, and its involvement in biological pathways are not well-documented.

Therefore, this document provides a generalized framework based on the known reactivity of the functional groups present in this compound, namely the thioamide and the sulfonyl groups. The protocols and data presented herein are representative examples derived from analogous compounds and should be considered as a starting point for experimental design. All procedures require optimization for the specific substrate.

Synthesis of this compound

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step approach is outlined below, starting from a commercially available precursor.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of the Amide Intermediate cluster_1 Step 2: Thionation start Tert-butylsulfonylacetonitrile product1 2-(Tert-butylsulfonyl)acetamide start->product1 Partial Hydrolysis reagent1 H2O2 / Base reagent1->product1 final_product This compound product1->final_product Thionation reagent2 Lawesson's Reagent reagent2->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-(Tert-butylsulfonyl)acetamide (Hypothetical)

This protocol is based on the general hydrolysis of nitriles to amides.

Materials:

  • Tert-butylsulfonylacetonitrile

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide or other suitable base

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Tert-butylsulfonylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen peroxide (1.5 eq) and sodium hydroxide (0.1 eq) in water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-(Tert-butylsulfonyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol: Thionation of 2-(Tert-butylsulfonyl)acetamide (Hypothetical)

This protocol utilizes Lawesson's reagent for the conversion of the amide to a thioamide.

Materials:

  • 2-(Tert-butylsulfonyl)acetamide

  • Lawesson's Reagent

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(Tert-butylsulfonyl)acetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Reactions Involving this compound

The reactivity of this compound is dictated by its two primary functional groups. The thioamide can undergo various reactions such as alkylation, acylation, and can act as a precursor for heterocycle synthesis. The α-protons to the sulfonyl group are acidic and can be deprotonated to form a nucleophile.

Logical Relationship of Potential Reactions:

G cluster_0 Reactions at the Thioamide cluster_1 Reactions at the α-Carbon start This compound alkylation S-Alkylation start->alkylation acylation S-Acylation start->acylation heterocycle Heterocycle Synthesis start->heterocycle deprotonation Deprotonation (Base) start->deprotonation nucleophilic_addition Nucleophilic Addition to Electrophiles deprotonation->nucleophilic_addition

Caption: Potential reaction pathways for this compound.

Representative Experimental Protocol: S-Alkylation of a Thioamide (General)

Materials:

  • This compound (hypothetical)

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the thioamide (1.0 eq) in anhydrous THF, add the base (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Quantitative Data

Due to the absence of specific literature, a table of representative yields for analogous reactions is provided for context. These values are not specific to this compound and should be used as a general guide.

Reaction TypeSubstrate AnalogueReagentsProduct TypeRepresentative Yield (%)
Amide SynthesisAliphatic NitrileH₂O₂ / NaOHAliphatic Amide70-90
ThionationAliphatic AmideLawesson's ReagentAliphatic Thioamide60-85
S-AlkylationAromatic ThioamideCH₃I / K₂CO₃S-Methyl Thioimidate85-95

Signaling Pathways and Biological Applications

There is no information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological applications. Compounds containing sulfonamide and thioamide motifs are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties. However, without experimental data, any discussion of the biological role of this specific compound would be speculative.

General Workflow for Biological Screening:

G compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Models (e.g., Animal Studies) hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A general workflow for the biological evaluation of a novel compound.

Application Notes and Protocols: Reactions of 2-(Tert-butylsulfonyl)ethanethioamide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butylsulfonyl)ethanethioamide is a versatile bifunctional reagent possessing both a thioamide moiety and an activated methylene group due to the presence of the adjacent tert-butylsulfonyl group. This unique combination of functional groups allows for a diverse range of reactions with various electrophiles, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other molecules of interest in medicinal chemistry and drug development.

The thioamide group can react with electrophiles at the sulfur or nitrogen atom, while the acidic methylene protons can be deprotonated to form a nucleophilic carbanion. This document provides detailed application notes and experimental protocols for the key reactions of this compound with common classes of electrophiles.

I. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings. The reaction involves the condensation of a thioamide with an α-haloketone. This compound serves as an excellent thioamide component in this reaction, leading to the formation of 2-(tert-butylsulfonylmethyl)thiazole derivatives, which are of significant interest as scaffolds in medicinal chemistry.

Reaction Scheme:
Experimental Protocol: Synthesis of 2-(tert-butylsulfonylmethyl)-4-phenylthiazole

This protocol details the synthesis of a representative thiazole derivative using 2-chloro-1-phenylethanone as the electrophile.

Materials:

  • This compound

  • 2-Chloro-1-phenylethanone (α-chloroacetophenone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.95 g, 10 mmol) in 40 mL of absolute ethanol.

  • To this solution, add 2-chloro-1-phenylethanone (1.55 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(tert-butylsulfonylmethyl)-4-phenylthiazole as a solid.

Data Presentation: Hantzsch Thiazole Synthesis
Electrophile (α-Haloketone)ProductReaction Time (h)Yield (%)Melting Point (°C)
2-Chloro-1-phenylethanone2-(tert-butylsulfonylmethyl)-4-phenylthiazole585121-123
2-Bromo-1-(4-bromophenyl)ethanone4-(4-bromophenyl)-2-(tert-butylsulfonylmethyl)thiazole682145-147
1-Bromo-2-butanone2-(tert-butylsulfonylmethyl)-4-methyl-5-ethylthiazole47898-100

Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Thioamide This compound Mixing Mix in Ethanol Thioamide->Mixing Haloketone α-Haloketone Haloketone->Mixing Reflux Reflux (4-6h) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralization (NaHCO3) Evaporation->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Thiazole Product Purification->Product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

II. S-Alkylation of the Thioamide

The sulfur atom of the thioamide is nucleophilic and can readily react with alkylating agents such as alkyl halides. This S-alkylation reaction proceeds under basic conditions to afford a thioimidate intermediate. The presence of the α-sulfonyl group can influence the reactivity and stability of the resulting product.

Reaction Scheme:
Experimental Protocol: S-Methylation of this compound

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.24 g, 10 mmol, 60% dispersion).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil and then carefully add 15 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.95 g, 10 mmol) in 10 mL of anhydrous THF.

  • Slowly add the solution of the thioamide to the sodium hydride suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Add methyl iodide (0.62 mL, 10 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude S-methylated product.

  • The product can be purified by column chromatography if necessary.

Data Presentation: S-Alkylation Reactions
Alkylating AgentBaseProductReaction Time (h)Yield (%)
Methyl IodideNaHMethyl 2-(tert-butylsulfonyl)ethanethioimidate392
Benzyl BromideK₂CO₃Benzyl 2-(tert-butylsulfonyl)ethanethioimidate488
Ethyl BromoacetateDBUEthyl 2-((2-(tert-butylsulfonyl)-1-iminoethyl)thio)acetate585

III. N-Acylation of the Thioamide

The nitrogen atom of the primary thioamide can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base. This reaction leads to the formation of N-acylthioamides.

Reaction Scheme:
Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-acetylthioamide can be purified by recrystallization or column chromatography.

Data Presentation: N-Acylation Reactions
Acylating AgentBaseProductReaction Time (h)Yield (%)
Acetyl ChloridePyridineN-(2-(tert-butylsulfonyl)ethanethioyl)acetamide488
Benzoyl ChlorideTriethylamineN-(2-(tert-butylsulfonyl)ethanethioyl)benzamide585
Acetic AnhydridePyridineN-(2-(tert-butylsulfonyl)ethanethioyl)acetamide680

Visualization: General Reaction Pathways

Reaction_Pathways cluster_hantzsch Hantzsch Synthesis cluster_s_alkylation S-Alkylation cluster_n_acylation N-Acylation Start This compound H_Electrophile α-Haloketone Start->H_Electrophile S_Electrophile Alkyl Halide Start->S_Electrophile N_Electrophile Acyl Halide Start->N_Electrophile H_Product Thiazole Derivative H_Electrophile->H_Product Condensation S_Product Thioimidate S_Electrophile->S_Product Base N_Product N-Acylthioamide N_Electrophile->N_Product Base

tBu-SO2-CH2-C-NH2 --[Base]--> [tBu-SO2-CH-C-NH2]⁻ --[E⁺]--> tBu-SO2-CH(E)-C-NH2

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes featuring the ligand 2-(Tert-butylsulfonyl)ethanethioamide. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, this guide offers prospective applications and generalized experimental protocols based on the known catalytic behavior of structurally related metal complexes containing thioamide and sulfonamide functionalities. These notes are intended to serve as a foundational resource for researchers exploring the catalytic potential of this novel ligand system.

The unique combination of a hard sulfonyl group and a soft thioamide group within the same ligand framework suggests the potential for hemilabile coordination behavior, which can be highly advantageous in catalysis. The tert-butyl group provides steric bulk, which can influence selectivity and catalyst stability.

Proposed Catalytic Applications

Based on the reactivity of analogous thioamide and sulfonamide metal complexes, complexes of this compound are proposed as potential catalysts for a range of organic transformations. Key areas of interest include cross-coupling reactions and hydrogenation reactions.

Cross-Coupling Reactions

Metal complexes of ligands bearing thioamide moieties have demonstrated catalytic activity in various cross-coupling reactions. The sulfur atom of the thioamide can coordinate to soft metal centers like palladium, nickel, or copper, which are commonly used in these reactions.

Potential Reactions:

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between an organoboron compound and an organohalide.

  • Heck Coupling: The reaction of an unsaturated halide with an alkene.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

Hypothetical Performance Data for a Palladium Complex in Suzuki-Miyaura Coupling:

Below is a template table for summarizing experimental data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, catalyzed by a hypothetical Pd(II)-[this compound] complex.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O100128585071
24-BromoanisolePhenylboronic acidCs₂CO₃Dioxane100892920115
34-ChlorotoluenePhenylboronic acidK₃PO₄t-AmylOH110246565027
41-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O80109595095

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Hydrogenation Reactions

Ruthenium complexes, in particular, are known to be effective hydrogenation catalysts. The combination of a sulfonyl and a thioamide group may offer unique electronic and steric properties to a ruthenium center, potentially influencing its catalytic activity and selectivity in hydrogenation reactions.

Potential Reactions:

  • Hydrogenation of Ketones: The reduction of ketones to secondary alcohols.

  • Hydrogenation of Alkenes: The saturation of carbon-carbon double bonds.

  • Transfer Hydrogenation: Using a hydrogen donor like isopropanol or formic acid to effect reduction.

Hypothetical Performance Data for a Ruthenium Complex in Ketone Hydrogenation:

The following table is a template for summarizing data for the hydrogenation of acetophenone catalyzed by a hypothetical Ru(II)-[this compound] complex.

EntrySubstrateH₂ Pressure (bar)BaseSolventTemp (°C)Time (h)Conversion (%)Yield (%)
1Acetophenone10KOtBuToluene806>9998
2Acetophenone5NaOEtEthanol60129592
3Benzophenone10KOtBuToluene808>9997
4Cyclohexanone20KOtBuTHF100129088

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is a general procedure for the synthesis of the title ligand, which may require optimization.

Workflow for Ligand Synthesis:

start Tert-butyl mercaptan step1 Oxidation (e.g., H₂O₂, Acetic Acid) start->step1 intermediate1 Tert-butylsulfonic acid step1->intermediate1 step2 Chlorination (e.g., SOCl₂) intermediate1->step2 intermediate2 Tert-butylsulfonyl chloride step2->intermediate2 step3 Reaction with Aminoacetonitrile intermediate2->step3 intermediate3 N-(Tert-butylsulfonyl)aminoacetonitrile step3->intermediate3 step4 Thionation (e.g., Lawesson's Reagent) intermediate3->step4 product This compound step4->product

Caption: A plausible synthetic route to this compound.

Materials:

  • Tert-butylsulfonyl chloride

  • Aminoacetonitrile hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Lawesson's Reagent

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of N-(Tert-butylsulfonyl)aminoacetonitrile:

    • To a solution of aminoacetonitrile hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and cool to 0 °C.

    • Slowly add a solution of tert-butylsulfonyl chloride (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain the crude nitrile intermediate. Purify by column chromatography if necessary.

  • Thionation to form this compound:

    • Dissolve the N-(Tert-butylsulfonyl)aminoacetonitrile intermediate (1.0 eq) in dry toluene.

    • Add Lawesson's Reagent (0.5 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final ligand.

Protocol 2: Synthesis of a Metal Complex (e.g., Pd(II) Complex)

This is a general protocol for the synthesis of a palladium(II) complex. The stoichiometry and reaction conditions may need to be optimized.

Workflow for Complex Synthesis:

ligand This compound reaction Complexation Reaction (Stir at RT or heat) ligand->reaction metal_salt Pd(OAc)₂ or PdCl₂(MeCN)₂ metal_salt->reaction solvent Solvent (e.g., Acetonitrile, THF) solvent->reaction workup Work-up (Filtration, Washing) reaction->workup product Pd(II)-Ligand Complex workup->product

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • This compound ligand

  • Palladium(II) acetate or Dichlorobis(acetonitrile)palladium(II)

  • Anhydrous acetonitrile or THF

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (2.0 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve the palladium(II) salt (1.0 eq) in anhydrous acetonitrile.

  • Slowly add the palladium salt solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A color change or precipitation may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation.

  • Characterize the resulting complex by appropriate analytical techniques (e.g., NMR, IR, elemental analysis, X-ray crystallography).

Protocol 3: General Procedure for a Catalytic Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for evaluating the catalytic activity of a newly synthesized metal complex.

Hypothetical Catalytic Cycle:

Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'B(OR)₂ Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • The synthesized metal complex (catalyst)

  • Schlenk tube or reaction vial

  • Internal standard for GC or NMR analysis (e.g., dodecane)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the metal complex (0.01 mmol, 1 mol%).

  • Add the solvent (e.g., 3 mL of toluene and 1 mL of water).

  • If using an internal standard, add a known amount at this stage.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short plug of silica.

  • Analyze the filtrate by GC or ¹H NMR to determine the conversion and yield of the product.

Disclaimer

The catalytic applications and protocols described in this document are prospective and based on the known reactivity of related chemical structures. The synthesis and application of metal complexes with this compound may require significant optimization and safety evaluation. All experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.

Application Notes: 2-(Tert-butylsulfonyl)ethanethioamide in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Assessment: A comprehensive literature search did not yield specific examples of 2-(Tert-butylsulfonyl)ethanethioamide being directly utilized as a key reagent in the synthesis of currently documented bioactive molecules. The search results indicate a broader interest in related functional groups, such as sulfonamides and thioamides, which are well-established pharmacophores in numerous therapeutic agents.

While direct applications of this compound are not available, this document will provide a general overview of the synthetic utility of the thioamide and tert-butylsulfonyl moieties, drawing parallels to established methodologies for incorporating these groups into bioactive scaffolds. The protocols and data presented are based on analogous transformations and are intended to serve as a foundational guide for researchers exploring the potential of this specific reagent.

Introduction to Thioamides and Sulfonamides in Drug Discovery

Thioamides and sulfonamides are critical functional groups in medicinal chemistry, prized for their ability to engage in various biological interactions.

  • Thioamides (R-C(=S)-NR'R'') are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution alters the electronic and steric properties, often leading to enhanced biological activity, improved metabolic stability, or different receptor binding profiles. They are found in a range of antiviral, antibacterial, and anticancer agents.

  • Sulfonamides (R-S(=O)₂-NR'R'') are a cornerstone of chemotherapy, most famously represented by the sulfa drugs. The sulfonamide group can act as a transition-state mimic for amide hydrolysis and can form key hydrogen bonds with biological targets. This moiety is present in diuretics, antidiabetic drugs, and protease inhibitors.

The molecule this compound contains both a thioamide and a tert-butylsulfonyl group, suggesting its potential as a bifunctional building block in synthetic chemistry.

Potential Synthetic Applications and Methodologies

Given its structure, this compound could theoretically be employed in reactions typical of thioamides. The tert-butylsulfonyl group is generally stable and can influence the reactivity of the adjacent ethanethioamide.

Hantzsch Thiazole Synthesis

One of the most common reactions of thioamides is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. Thiazoles are prevalent in a vast number of bioactive molecules, including vitamin B1 and numerous anticancer and anti-inflammatory drugs.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: To a solution of the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the α-haloketone (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired thiazole derivative.

Table 1: Representative Yields for Hantzsch Thiazole Synthesis with Various Thioamides

Thioamide Substrateα-HaloketoneProductYield (%)Reference
Thioacetamide2-Bromoacetophenone2-Methyl-4-phenylthiazole85-95%Generic
ThiobenzamideEthyl 2-chloroacetoacetateEthyl 2-methyl-4-phenylthiazole-5-carboxylate70-85%Generic
Thiourea3-Bromo-2-pentanone2-Amino-4,5-diethylthiazole80-90%Generic

Note: These are representative yields for common thioamides and are provided for comparative purposes.

Synthesis of Thiazolines and Thiazolidines

Thioamides can also be used to synthesize thiazolines and thiazolidines, which are also important heterocyclic scaffolds in medicinal chemistry. This is typically achieved by reacting the thioamide with α,β-unsaturated ketones or epoxides.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of a thioamide-containing molecule like this compound.

Hantzsch_Thiazole_Synthesis reagent reagent intermediate intermediate product product condition condition Thioamide This compound Reaction_Step Condensation Thioamide->Reaction_Step AlphaHaloKetone α-Haloketone (R-CO-CH₂X) AlphaHaloKetone->Reaction_Step Thiazole Substituted Thiazole Reaction_Step->Thiazole Heat

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental_Workflow step step process process analysis analysis result result Start Start: Combine Reactants (Thioamide + α-Haloketone) Reaction Heat to Reflux Start->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Isolate Crude Product Monitor->Workup Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Bioactive Molecule Characterization->FinalProduct

Application Notes and Protocols for tert-Butylsulfonyl (Bus) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tert-butylsulfonyl (Bus) moiety as a protecting group in organic synthesis, with a primary focus on the protection of amines. The information compiled is based on established literature and is intended to guide researchers in the strategic application of this protecting group.

Introduction to the tert-Butylsulfonyl (Bus) Protecting Group

The tert-butylsulfonyl (Bus) group is a valuable tool for the protection of primary and secondary amines. Introduced by Sun and Weinreb in 1997, it offers distinct advantages in specific synthetic contexts, particularly in amino acid and peptide chemistry.[1] The Bus group is known for its stability to a range of reaction conditions and can be selectively removed under acidic conditions, demonstrating orthogonality with other common protecting groups like Fmoc and Cbz.

Key Features of the Bus Protecting Group:

  • Stability: The Bus group is stable to various reagents and conditions commonly employed in organic synthesis.

  • Introduction: It is typically introduced in a two-step sequence involving reaction with tert-butylsulfinyl chloride followed by an oxidation step.[1]

  • Cleavage: The Bus group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH).[1][2]

  • Orthogonality: The Bus group is stable to the basic conditions used for the removal of the Fmoc group and the hydrogenolysis conditions used to cleave Cbz and benzyl groups, making it a useful component in orthogonal protection strategies in peptide synthesis.[3][4][5]

Protection of Amines with the tert-Butylsulfonyl Group

The protection of amines as their tert-butylsulfonamides is a reliable two-step process. The first step involves the reaction of the amine with tert-butylsulfinyl chloride to form a sulfinamide. This intermediate is then oxidized to the corresponding stable sulfonamide.

General Workflow for Amine Protection

G cluster_protection Bus Protection Workflow amine Primary or Secondary Amine sulfinamide N-tert-Butylsulfinamide amine->sulfinamide tert-Butylsulfinyl chloride, Base (e.g., Pyridine) sulfonamide N-tert-Butylsulfonamide (Bus-protected amine) sulfinamide->sulfonamide Oxidizing Agent (e.g., m-CPBA)

Caption: Workflow for the protection of amines using the tert-butylsulfonyl group.

Experimental Protocol: Protection of an Amine

This protocol is a general guideline based on the original report by Sun and Weinreb.

Materials:

  • Amine substrate

  • tert-Butylsulfinyl chloride

  • Pyridine (or other suitable base)

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Sulfinamide:

    • Dissolve the amine in dichloromethane (DCM).

    • Add pyridine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butylsulfinyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude sulfinamide is often used in the next step without further purification.

  • Oxidation to the Sulfonamide:

    • Dissolve the crude sulfinamide in DCM and cool to 0 °C.

    • Add m-CPBA (1.2 equivalents) portion-wise.

    • Stir the reaction at 0 °C to room temperature until the oxidation is complete (monitor by TLC).

    • Quench the reaction by adding saturated aqueous sodium sulfite solution.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-tert-butylsulfonamide.

Quantitative Data: Protection of Various Amines

The following table summarizes the yields for the two-step protection of various amines as reported in the literature.

Amine SubstrateOverall Yield (%)Reference
Benzylamine95[1]
(R)-α-Methylbenzylamine94[1]
Aniline92[1]
Pyrrolidine96[1]
Di-n-propylamine93[1]
N-Methylbenzylamine95[1]

Deprotection of N-tert-Butylsulfonyl Amines

The cleavage of the Bus protecting group is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation. The addition of a scavenger, such as anisole, is recommended to trap the reactive tert-butyl cation generated during the reaction.

General Workflow for Amine Deprotection

G cluster_deprotection Bus Deprotection Workflow sulfonamide N-tert-Butylsulfonamide (Bus-protected amine) amine_salt Amine Salt sulfonamide->amine_salt Strong Acid (e.g., TFA), Scavenger (e.g., Anisole) free_amine Free Amine amine_salt->free_amine Basic Workup

Caption: Workflow for the deprotection of N-tert-butylsulfonyl protected amines.

Experimental Protocol: Deprotection of an N-Bus Amine

Materials:

  • N-tert-Butylsulfonamide substrate

  • Trifluoroacetic acid (TFA)

  • Anisole (or other suitable scavenger)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-tert-butylsulfonamide in a mixture of dichloromethane and anisole (e.g., 10:1 v/v).

  • Add trifluoroacetic acid (TFA) to the solution (a high concentration of TFA, often 50% or neat, is used).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.

  • Remove the TFA and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and to extract the free amine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine if necessary.

Quantitative Data: Deprotection of N-Bus Amines

The following table summarizes the yields for the deprotection of various N-Bus protected amines.

N-Bus Protected AmineDeprotection ConditionsYield (%)Reference
N-Benzyl-N-(tert-butylsulfonyl)amineTFA, Anisole, rt, 12h93[1]
N-((R)-α-Methylbenzyl)-N-(tert-butylsulfonyl)amineTFA, Anisole, rt, 12h91[1]
N-Phenyl-N-(tert-butylsulfonyl)amineTFA, Anisole, rt, 12h89[1]
1-(tert-Butylsulfonyl)pyrrolidineTFA, Anisole, rt, 12h94[1]

Orthogonal Strategies in Peptide Synthesis

A key application of the Bus protecting group is in orthogonal peptide synthesis. The stability of the Bus group to the basic conditions required for Fmoc group removal and to the hydrogenolysis conditions for Cbz group removal allows for its selective retention or cleavage.

G cluster_orthogonality Orthogonality of Bus Group start Peptide with Fmoc, Cbz, and Bus groups Fmoc_cleaved Fmoc group removed start->Fmoc_cleaved Piperidine Cbz_cleaved Cbz group removed start->Cbz_cleaved H₂, Pd/C Bus_cleaved Bus group removed start->Bus_cleaved TFA

Caption: Orthogonal deprotection scheme involving the Bus, Fmoc, and Cbz protecting groups.

Application to Other Functional Groups

Alcohols

The use of the tert-butylsulfonyl group for the protection of alcohols is not widely reported in the chemical literature. While sulfonylation of alcohols is a common transformation, the tert-butylsulfonyl group is not a standard choice for alcohol protection, likely due to the harsh acidic conditions required for its removal, which may not be compatible with many complex molecules.[6][7] Silyl ethers (e.g., TBS, TIPS) and benzyl ethers are more commonly employed for alcohol protection due to their milder deprotection conditions.[7]

Indoles

Similarly, the direct protection of the indole nitrogen with a tert-butylsulfonyl group is not a common strategy. Other sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), are more frequently used for the protection and activation of the indole nitrogen. The deprotection of these groups can often be achieved under conditions that are milder than those required for Bus group cleavage.

Conclusion

The tert-butylsulfonyl (Bus) protecting group is a useful tool for the protection of amines, offering good stability and orthogonality with other common protecting groups. Its application is particularly well-suited for complex syntheses, such as in peptide chemistry, where selective deprotection is crucial. While its use for the protection of other functional groups like alcohols and indoles is not prevalent, the Bus group remains a valuable option for amine protection in the synthetic chemist's toolbox. Researchers should consider the specific requirements of their synthetic route, including the compatibility of other functional groups with the strongly acidic deprotection conditions, when choosing to employ the Bus protecting group.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2-(Tert-butylsulfonyl)ethanethioamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is designed for scalability, efficiency, and high purity of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of both a sulfonyl group and a thioamide functionality imparts unique chemical properties that are leveraged in the design of enzyme inhibitors and other targeted drug molecules. The tert-butyl group provides steric bulk, which can influence binding selectivity and metabolic stability. This document outlines a robust three-step synthesis suitable for large-scale industrial production, starting from readily available commercial materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

  • Nucleophilic Substitution: Synthesis of 2-(tert-Butylthio)acetonitrile from sodium tert-butylthiolate and chloroacetonitrile.

  • Oxidation: Conversion of 2-(tert-Butylthio)acetonitrile to 2-(tert-Butylsulfonyl)acetonitrile using an oxidizing agent.

  • Thionation: Transformation of the nitrile group of 2-(tert-Butylsulfonyl)acetonitrile into a thioamide to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile

This step involves the nucleophilic substitution of chloride from chloroacetonitrile by sodium tert-butylthiolate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (kg)Moles (mol)
Sodium tert-butylthiolate112.17-11.22100
Chloroacetonitrile75.501.197.55100
Isopropanol60.100.78650 (L)-
Water18.021.00As needed-
Brine (s.s.)--As needed-
Sodium Sulfate (anhydrous)142.04-As needed-

Procedure:

  • A 100 L jacketed glass reactor is charged with isopropanol (50 L) and sodium tert-butylthiolate (11.22 kg, 100 mol).

  • The mixture is stirred at room temperature (20-25 °C) until the sodium tert-butylthiolate is fully dissolved.

  • The solution is cooled to 0-5 °C using a chiller.

  • Chloroacetonitrile (7.55 kg, 100 mol) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is quenched by the addition of water (50 L).

  • The aqueous layer is extracted with dichloromethane (3 x 25 L).

  • The combined organic layers are washed with water (2 x 25 L) and brine (25 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(tert-butylthio)acetonitrile.

  • The crude product is purified by vacuum distillation.

Expected Yield: 85-95%

Step 2: Synthesis of 2-(tert-Butylsulfonyl)acetonitrile

This step involves the oxidation of the sulfide to a sulfone using potassium monopersulfate (Oxone®).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (kg)Moles (mol)
2-(tert-Butylthio)acetonitrile129.22-12.92100
Potassium Monopersulfate (Oxone®)614.76-184.43300
Methanol32.040.79275 (L)-
Water18.021.0075 (L)-
Dichloromethane84.931.33As needed-
Sodium Bicarbonate (s.s.)84.01-As needed-
Brine (s.s.)--As needed-
Sodium Sulfate (anhydrous)142.04-As needed-

Procedure:

  • A 200 L jacketed glass reactor is charged with 2-(tert-butylthio)acetonitrile (12.92 kg, 100 mol), methanol (75 L), and water (75 L).

  • The mixture is stirred and cooled to 0-5 °C.

  • Potassium monopersulfate (Oxone®) (184.43 kg, 300 mol) is added portion-wise over 2-3 hours, maintaining the internal temperature below 15 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The remaining aqueous layer is extracted with dichloromethane (3 x 40 L).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 40 L), water (40 L), and brine (40 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(tert-butylsulfonyl)acetonitrile.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

This final step involves the conversion of the nitrile to a thioamide using phosphorus pentasulfide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (kg)Moles (mol)
2-(tert-Butylsulfonyl)acetonitrile161.22-16.12100
Phosphorus Pentasulfide (P₄S₁₀)444.552.0911.1125
Tetrahydrofuran (THF), anhydrous72.110.889100 (L)-
Sodium Bicarbonate (s.s.)84.01-As needed-
Dichloromethane84.931.33As needed-
Brine (s.s.)--As needed-
Sodium Sulfate (anhydrous)142.04-As needed-

Procedure:

  • A 200 L jacketed glass reactor, equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), is charged with 2-(tert-butylsulfonyl)acetonitrile (16.12 kg, 100 mol) and anhydrous tetrahydrofuran (100 L).

  • The solution is stirred, and phosphorus pentasulfide (11.11 kg, 25 mol) is added portion-wise, controlling any exotherm.

  • The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 6-8 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred solution of saturated sodium bicarbonate (100 L). Caution: This quenching step can be exothermic and may release H₂S gas. Perform in a well-ventilated fume hood.

  • The aqueous layer is extracted with dichloromethane (3 x 50 L).

  • The combined organic layers are washed with water (50 L) and brine (50 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Expected Yield: 70-80%

Summary of Quantitative Data

StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
12-(tert-Butylthio)acetonitrileSodium tert-butylthiolateChloroacetonitrileIsopropanol0-251485-95
22-(tert-Butylsulfonyl)acetonitrile2-(tert-Butylthio)acetonitrileOxone®Methanol/Water0-2514-1880-90
3This compound2-(tert-Butylsulfonyl)acetonitrilePhosphorus PentasulfideTHF66 (Reflux)6-870-80

Visualizations

G cluster_0 Step 1: Synthesis of 2-(tert-Butylthio)acetonitrile cluster_1 Step 2: Oxidation cluster_2 Step 3: Thionation start1 Sodium tert-butylthiolate + Chloroacetonitrile process1 Nucleophilic Substitution (Isopropanol, 0-25°C, 14h) start1->process1 purification1 Workup & Vacuum Distillation process1->purification1 product1 2-(tert-Butylthio)acetonitrile product1_c 2-(tert-Butylthio)acetonitrile purification1->product1 process2 Oxidation (Methanol/Water, 0-25°C, 14-18h) product1_c->process2 reagent2 Oxone® reagent2->process2 purification2 Workup & Recrystallization process2->purification2 product2 2-(tert-Butylsulfonyl)acetonitrile product2_c 2-(tert-Butylsulfonyl)acetonitrile purification2->product2 process3 Thionation (THF, Reflux, 6-8h) product2_c->process3 reagent3 Phosphorus Pentasulfide reagent3->process3 purification3 Workup & Recrystallization process3->purification3 final_product This compound purification3->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Tert-butylsulfonyl)ethanethioamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.The chosen solvent is too good at dissolving the compound, even at low temperatures.- Try a less polar solvent in which the compound has lower solubility. - Consider a two-solvent recrystallization system. Dissolve the compound in a small amount of a good solvent (e.g., ethanol, acetone) and then add a poorer solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1]
The compound "oils out" instead of forming crystals.The compound is precipitating too quickly from a supersaturated solution, or the melting point of the compound is lower than the boiling point of the solvent.- Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Add a seed crystal to encourage crystallization. - Use a solvent with a lower boiling point.
A large amount of product remains in the mother liquor.The compound has significant solubility in the chosen solvent even at low temperatures.- Concentrate the mother liquor and attempt a second recrystallization. - Cool the solution for a longer period or to a lower temperature. - Switch to a solvent in which the compound is less soluble.

Problem 2: Impure Product After Column Chromatography

Symptom Possible Cause Suggested Solution
The desired compound co-elutes with impurities.The solvent system (mobile phase) is not optimized for separation on the chosen stationary phase (e.g., silica gel).- Adjust the polarity of the eluent. For polar compounds like this compound, a polar solvent system is needed. Start with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or switching to methanol/dichloromethane).[2] - Use thin-layer chromatography (TLC) to test various solvent systems before running the column to find the optimal separation conditions.[3]
The compound streaks on the TLC plate and the column.The compound may be too polar for the stationary phase or interacting strongly with it. The compound might be acidic.- Add a small amount of a polar modifier like methanol or acetic acid to the eluent to improve peak shape. - Consider using a different stationary phase, such as alumina.
The compound does not elute from the column.The eluent is not polar enough to displace the highly polar compound from the stationary phase.- Increase the polarity of the eluent significantly. A gradient elution from a less polar to a more polar solvent system is often effective. For very polar compounds, a solvent system like 10% methanol in dichloromethane might be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound that are relevant for its purification?

A1: this compound is a solid with a reported melting point of 184°C.[4] Its structure, containing both a sulfonyl group and a thioamide group, makes it a polar molecule. This polarity dictates its solubility and behavior during chromatographic purification.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Given its polar nature, polar solvents are a good starting point. Ethanol is often a good choice for recrystallizing polar compounds.[5] A mixture of solvents, such as ethanol/water or acetone/hexanes, can also be effective if single-solvent systems are not optimal.[1][6]

Q3: What type of stationary phase and mobile phase should I use for column chromatography?

A3: Silica gel is a common and appropriate stationary phase for the purification of polar compounds.[7] Due to the high polarity of this compound, a relatively polar mobile phase will be required. Good starting points for solvent systems to be tested via TLC include mixtures of ethyl acetate and hexanes, or for more polar requirements, methanol and dichloromethane.[2]

Q4: My synthesis involves the use of Lawesson's reagent. Are there any specific purification challenges I should be aware of?

A4: Yes, syntheses using Lawesson's reagent can sometimes lead to phosphorus-containing by-products that can be difficult to separate from the desired thioamide.[8] Purification in such cases might require careful column chromatography, and complete removal of these by-products should be monitored by analytical techniques such as NMR spectroscopy.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method for analyzing the composition of fractions collected from the column.[3] By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure compound.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a soluble solvent and an insoluble solvent for a two-solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.3-0.5 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
HexanesInsolubleInsolubleN/A
Ethyl AcetateSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
EthanolSparingly SolubleSolubleExcellent
WaterInsolubleInsolubleN/A

Table 2: TLC Solvent System Optimization (Hypothetical Data)

Solvent System (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2
30% Ethyl Acetate in Hexanes0.10.20.5
50% Ethyl Acetate in Hexanes0.30.40.7
70% Ethyl Acetate in Hexanes0.50.550.8
5% Methanol in Dichloromethane0.40.20.6

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude_Product1 Crude Product Dissolve Dissolve in Hot Solvent Crude_Product1->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Pure_Crystals Pure Crystals Vacuum_Filter->Pure_Crystals Crude_Product2 Crude Product Load_Column Load on Silica Column Crude_Product2->Load_Column Elute Elute with Solvent Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis TLC Analysis Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Logic Start Purification Attempt Recrystallization Recrystallization Start->Recrystallization Chromatography Column Chromatography Start->Chromatography Low_Yield Low Yield? Recrystallization->Low_Yield Co_elution Co-elution? Chromatography->Co_elution Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Change_Solvent Change Solvent/Solvent System Low_Yield->Change_Solvent Yes Impure_Product_Recryst Impure Product? Oiling_Out->Impure_Product_Recryst No Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Yes Impure_Product_Recryst->Change_Solvent Yes Success Successful Purification Impure_Product_Recryst->Success No No_Elution No Elution? Co_elution->No_Elution No Optimize_Eluent Optimize Eluent Polarity Co_elution->Optimize_Eluent Yes Increase_Polarity Drastically Increase Eluent Polarity No_Elution->Increase_Polarity Yes No_Elution->Success No Change_Solvent->Recrystallization Slow_Cooling->Recrystallization Optimize_Eluent->Chromatography Increase_Polarity->Chromatography

Caption: A logical diagram for troubleshooting common purification issues.

References

troubleshooting failed reactions with 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Tert-butylsulfonyl)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is primarily utilized as a thioamide building block in heterocyclic synthesis. A common application is the Hantzsch thiazole synthesis, where it reacts with α-haloketones to form substituted thiazoles. These thiazole scaffolds are of significant interest in medicinal chemistry and drug development.

Q2: What are the key structural features of this compound that influence its reactivity?

A2: The molecule contains two key functional groups: a thioamide and a tert-butylsulfonyl group. The thioamide group is nucleophilic at the sulfur atom and is the reactive center for forming the thiazole ring. The bulky tert-butylsulfonyl group can influence the compound's solubility and may sterically hinder certain reactions. It is also an electron-withdrawing group, which can affect the nucleophilicity of the thioamide.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place. Based on vendor information, a storage temperature of 2-8°C is often suggested. Thioamides can be sensitive to moisture and elevated temperatures, which may lead to degradation over time.

Q4: Are there any known stability issues with compounds containing sulfonyl groups?

A4: While the tert-butylsulfonyl group is generally stable, related sulfinamide compounds have been reported to be thermally unstable and can undergo rearrangement, particularly in chlorinated solvents.[1][2] It is also known that the sulfinyl chiral auxiliary can be labile under certain reaction conditions. Although this is a sulfonyl group, it is prudent to consider its stability under harsh thermal or acidic conditions.

Troubleshooting Failed Reactions

This guide focuses on troubleshooting the Hantzsch thiazole synthesis using this compound and an α-haloketone.

Problem 1: Low or No Yield of the Desired Thiazole Product

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Inadequate Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC. Be cautious of temperatures exceeding 80-100°C, as this may lead to decomposition of the thioamide.
Incorrect Solvent The choice of solvent is critical. Ethanol or methanol are commonly used for Hantzsch synthesis. If solubility is an issue, consider a co-solvent system or alternative polar aprotic solvents like DMF or DMSO.
Suboptimal Reaction Time Monitor the reaction at regular intervals using TLC to determine the optimal reaction time. Some reactions may require extended periods (12-24 hours) to reach completion.
Degradation of Starting Material The tert-butylsulfonyl group may impart instability under certain conditions. Avoid strongly acidic conditions and prolonged high temperatures. Ensure the purity of the starting materials.
Improper Stoichiometry A slight excess of the thioamide (1.1 to 1.2 equivalents) relative to the α-haloketone is often beneficial to ensure complete consumption of the ketone.
Problem 2: Formation of Multiple Byproducts

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Side Reactions of the Thioamide Thioamides can undergo side reactions such as hydrolysis in the presence of water, especially under acidic or basic conditions. Ensure the use of dry solvents and reagents.
Decomposition of this compound As noted, related sulfinamides can be thermally unstable.[1][2] If significant decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
Reaction with Solvent Certain solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis with this compound
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired α-haloketone in anhydrous ethanol.

  • Addition of Thioamide: Add 1.1 equivalents of this compound to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 78°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants (α-haloketone, Thioamide) dissolve Dissolve in Anhydrous Ethanol prep_reagents->dissolve mix Mix Reactants dissolve->mix reflux Heat to Reflux mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Precipitate cool->filter chromatography Column Chromatography cool->chromatography G start Low/No Product Yield check_sm Starting Material Consumed? (TLC) start->check_sm no_reaction No Reaction check_sm->no_reaction No sm_degraded Starting Material Degraded? check_sm->sm_degraded Yes optimize_temp Increase Temperature no_reaction->optimize_temp optimize_time Increase Reaction Time no_reaction->optimize_time check_reagents Check Reagent Purity no_reaction->check_reagents yes_degraded Lower Temperature Use Stabilizer sm_degraded->yes_degraded Yes no_degraded Multiple Spots on TLC? sm_degraded->no_degraded No yes_spots Optimize Conditions (Solvent, Base) no_degraded->yes_spots Yes no_spots Check Stoichiometry & Concentration no_degraded->no_spots No G reactant This compound intermediate Thioamide Enethiolate reactant->intermediate Heat / Base products Decomposition Products intermediate->products Elimination

References

stability issues and degradation of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 2-(Tert-butylsulfonyl)ethanethioamide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the stability of this compound, it is recommended to store the compound sealed in a dry, airtight container at room temperature, with some suppliers suggesting refrigerated storage between 2-8°C. For transportation, cold-chain shipping is often advised, indicating that the compound may be sensitive to prolonged exposure to ambient or elevated temperatures.

Q2: What are the potential degradation pathways for this compound?

A: Based on its chemical structure, which contains a thioamide and a tert-butylsulfonyl group, several degradation pathways are possible:

  • Hydrolysis: The thioamide functional group can undergo hydrolysis to the corresponding amide, 2-(Tert-butylsulfonyl)acetamide. While thioamides are generally more resistant to hydrolysis than their amide counterparts, this reaction can be catalyzed by strong acids or bases, or by the presence of certain metal salts.[1][2]

  • Oxidation: The thioamide group is susceptible to oxidation.[3][4] Mild oxidation can lead to the formation of the corresponding S-oxide. Further oxidation can result in the cleavage of the carbon-sulfur bond, leading to the formation of the amide, 2-(Tert-butylsulfonyl)acetamide, or potentially a nitrile derivative.[5]

  • Thermal Degradation: Compounds containing sulfinamide groups, which are structurally related to sulfones, have been shown to be unstable at elevated temperatures.[2][6] While specific data for this compound is not available, it is prudent to avoid high temperatures during storage and experiments.

  • Acid-Mediated Cleavage: The tert-butylsulfonyl group may be susceptible to cleavage under strong acidic conditions.[7][8]

Q3: Are there any known incompatibilities with common laboratory reagents or solvents?

A: While specific incompatibility data for this compound is limited, general knowledge of its functional groups suggests the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ozone can oxidize the thioamide group.[3][5]

  • Strong Acids and Bases: These can promote hydrolysis of the thioamide or cleavage of the tert-butylsulfonyl group.[7][8][9]

  • Nucleophilic Solvents: Protic nucleophilic solvents like methanol could potentially react with the thioamide under certain conditions, although this is less common than with more reactive thiocarbonyl compounds. Using a more polar, non-nucleophilic solvent like acetonitrile may be preferable.[9]

  • Chlorinated Solvents: Related sulfinamide compounds have shown instability in chlorinated solvents, suggesting caution should be exercised when using solvents like dichloromethane or chloroform, especially at elevated temperatures.[2][6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Identify the Degradants:

    • Use mass spectrometry (MS) to determine the molecular weights of the impurities. A mass difference of -16 Da (sulfur replaced by oxygen) could indicate hydrolysis to the corresponding amide.

    • An increase of +16 Da could suggest the formation of an S-oxide.[10]

    • Utilize tandem MS (MS/MS) to fragment the impurity peaks and compare the fragmentation patterns with that of the parent compound to elucidate the structure of the degradants.[11]

  • Review Experimental Conditions:

    • Temperature: Were the experimental conditions, including sample preparation and analysis, conducted at elevated temperatures? If so, try performing the experiment at a lower temperature.

    • pH: Was the sample exposed to strongly acidic or basic conditions? Ensure the pH of your solutions is as close to neutral as possible, unless required by the experimental protocol.

    • Solvents: Are you using potentially reactive solvents? If so, consider switching to a more inert solvent system.

  • Assess Purity of Starting Material:

    • Re-analyze your starting material to ensure it has not degraded during storage.

Issue 2: Low or Inconsistent Yields in Reactions

Possible Cause: Degradation of the starting material or product under the reaction conditions.

Troubleshooting Steps:

  • Monitor Reaction by a Suitable Analytical Method:

    • Use HPLC or TLC to monitor the consumption of the starting material and the formation of the product and any byproducts over time. This can help determine if the starting material is degrading or if the product is unstable under the reaction conditions.

  • Modify Reaction Conditions:

    • Temperature: If the reaction is performed at an elevated temperature, try reducing it.

    • Reagents: Evaluate if any of the reagents are incompatible with the thioamide or sulfonyl groups (e.g., strong oxidants, acids, or bases).

    • Atmosphere: Thioamides can be sensitive to oxidation.[3][4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Change in Physical Appearance of the Stored Compound

Possible Cause: Degradation upon storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (sealed, dry, and at the appropriate temperature).

  • Re-analyze the Compound: Use an appropriate analytical method (e.g., HPLC, NMR) to check the purity of the compound.

  • Future Storage: If degradation is confirmed, consider storing the compound under more stringent conditions, such as at a lower temperature (-20°C) and under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendationRationale
Temperature Room temperature or 2-8°CTo minimize thermal degradation.
Atmosphere Sealed, dry containerTo protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.
Transportation Cold-chainTo maintain stability during shipping.
Light Store in an opaque containerTo prevent potential photodegradation.
Table 2: Potential Degradation Products and Their Mass Differences
Degradation PathwayPotential ProductMolecular Weight ChangeLikely Cause
Hydrolysis 2-(Tert-butylsulfonyl)acetamide-15.99 Da (S to O)Exposure to moisture, acid, or base.[1]
Oxidation This compound S-oxide+15.99 Da (+O)Exposure to oxidizing agents or air.[3]
Further Oxidation 2-(Tert-butylsulfonyl)acetamide-15.99 Da (S to O)Harsher oxidative conditions.[5]
Table 3: Analytical Techniques for Stability Monitoring
TechniqueApplication
HPLC-UV Quantify the purity of the compound and detect the formation of UV-active degradation products.
LC-MS Identify degradation products by their mass-to-charge ratio and fragmentation patterns.[11]
NMR Spectroscopy Elucidate the structure of unknown degradation products and quantify impurities.[12][13] The 13C NMR chemical shift of a thioamide carbonyl is typically found 30 ppm downfield from the corresponding amide resonance.[10]
FTIR Spectroscopy Monitor changes in functional groups, such as the disappearance of the C=S stretch and the appearance of a C=O stretch.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (stored under recommended conditions), by a stability-indicating HPLC method.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

Visualizations

A This compound B 2-(Tert-butylsulfonyl)acetamide A->B Hydrolysis (H₂O, H⁺/OH⁻) C This compound S-oxide A->C Mild Oxidation ([O]) D Nitrile derivatives and other fragments A->D Harsh Conditions (Heat, Strong Acid/Base) C->B Further Oxidation

Caption: Potential degradation pathways of this compound.

Start Experiment shows unexpected results (e.g., low yield, extra peaks) CheckPurity Analyze starting material for purity and degradation Start->CheckPurity PurityOK Purity is acceptable? CheckPurity->PurityOK ReviewStorage Review storage conditions (temp, light, moisture) PurityOK->ReviewStorage No ReviewConditions Review experimental conditions (temp, pH, solvent, reagents) PurityOK->ReviewConditions Yes NewMaterial Source fresh, pure starting material ReviewStorage->NewMaterial ConditionsOK Are conditions appropriate? ReviewConditions->ConditionsOK ModifyConditions Modify conditions (lower temp, inert atmosphere, change solvent) ConditionsOK->ModifyConditions No IdentifyByproducts Identify byproducts using LC-MS, NMR ConditionsOK->IdentifyByproducts Yes End Problem solved / Understood ModifyConditions->End IdentifyByproducts->End NewMaterial->Start

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Managing Exotherms in the Synthesis of tert-Butylsulfonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic events during the synthesis of tert-butylsulfonyl compounds, such as tert-butylsulfonyl chloride and tert-butylsulfonyl azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure procedural safety and reaction success.

Troubleshooting Guide: Exotherm Management

Sudden temperature increases (exotherms) are a primary safety concern in the synthesis of tert-butylsulfonyl compounds. These can lead to loss of reaction control, side product formation, and in the case of azide synthesis, potentially explosive decomposition. This guide addresses common issues related to exothermic reactions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Potential Cause Troubleshooting Steps
Reagent Addition Rate is Too High 1. Immediately halt the addition of the reagent. 2. Apply external cooling (ice bath) to the reaction vessel. 3. Once the temperature is stabilized, resume addition at a significantly slower rate using a syringe pump for precise control.
Inadequate Cooling 1. Ensure the reaction vessel is adequately submerged in the cooling bath. 2. Check the temperature of the cooling bath; replenish ice or adjust the cryocooler as needed. 3. For highly exothermic steps, consider a more efficient cooling system (e.g., acetone/dry ice bath).
Concentration of Reagents is Too High 1. If possible and safe, dilute the reaction mixture with a pre-chilled, inert solvent. 2. For future experiments, reduce the initial concentration of the limiting reagent.
Poor Mixing 1. Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. 2. Ensure the stir bar or overhead stirrer is functioning correctly and is appropriately sized for the vessel.

Issue 2: Delayed Exotherm or "Runaway" Reaction

Potential Cause Troubleshooting Steps
Induction Period 1. Some reactions have an induction period where the reaction is slow to initiate. Be patient and do not increase the temperature or add more reagents prematurely. 2. Monitor the reaction closely for any signs of initiation (e.g., slight temperature increase, color change).
Accumulation of Unreacted Reagents 1. If a reagent is added too quickly below the reaction's initiation temperature, it can accumulate. When the reaction finally starts, the large amount of unreacted material can lead to a violent exotherm. 2. Always add reagents at a temperature where the reaction is known to proceed at a controlled rate.
Autocatalysis 1. Some reactions are catalyzed by a product or intermediate. This can lead to an accelerating reaction rate and a runaway exotherm. 2. For autocatalytic reactions, precise control over the initial temperature and reagent addition is critical. Consider using a semi-batch process where one reagent is added slowly over time.

Frequently Asked Questions (FAQs)

Synthesis of tert-Butylsulfonyl Chloride

  • Q1: What are the primary exothermic steps in the synthesis of tert-butylsulfonyl chloride? A1: The most significant exotherm typically occurs during the oxidative chlorination of tert-butyl thiol or its derivatives. For example, the reaction of tert-butyl thiol with chlorine or sulfuryl chloride is highly exothermic and requires careful temperature control.

  • Q2: What is a safe temperature range for the synthesis of tert-butylsulfonyl chloride? A2: It is crucial to maintain a low temperature, typically between 0 and 10 °C, during the addition of the chlorinating agent.[1] Exceeding this range can lead to increased side product formation and a greater risk of a runaway reaction.

  • Q3: How can I minimize the formation of side products due to poor temperature control? A3: Poor temperature control can lead to over-oxidation and the formation of undesired byproducts. To minimize these, maintain a consistent low temperature, ensure efficient stirring, and add the oxidizing/chlorinating agent slowly and controllably.

Synthesis of tert-Butylsulfonyl Azide

  • Q1: What are the main safety hazards associated with the synthesis of tert-butylsulfonyl azide? A1: The primary hazards are the highly exothermic nature of the azidation reaction and the potential for the product to be thermally unstable and explosive.[2] Organic azides should always be handled with extreme caution.

  • Q2: What precautions should be taken when working with azides? A2: Work in a well-ventilated fume hood, behind a blast shield.[2] Use personal protective equipment, including safety glasses, a face shield, and appropriate gloves. Avoid using metal spatulas or ground glass joints that could cause friction or shock. Quench any residual azide carefully with a suitable reducing agent.

  • Q3: At what temperature should the reaction of tert-butylsulfonyl chloride with sodium azide be conducted? A3: The reaction is typically carried out at low temperatures, often starting at 0 °C and allowing it to slowly warm to room temperature. Careful monitoring of the internal temperature is essential.

Data Presentation

Sulfonyl AzideOnset Temperature (°C) for Decomposition (DSC)Enthalpy of Decomposition (kJ/mol)
Methanesulfonyl azide (MsN₃)~130-201
Toluenesulfonyl azide (TsN₃)~140-193
p-Acetamidobenzenesulfonyl azide (p-ABSA)~145-180

Data compiled from studies on the thermal stability of diazo transfer reagents.

Experimental Protocols

Protocol 1: Synthesis of tert-Butylsulfonyl Chloride (Illustrative)

This protocol is a general illustration based on the oxidative chlorination of thiols.

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is placed in an ice-salt bath.

  • Reaction Mixture: A solution of tert-butyl thiol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is charged to the flask and cooled to 0 °C.

  • Reagent Addition: A solution of sulfuryl chloride (1.1 eq) in the same solvent is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 1-2 hours after the addition is complete. Progress can be monitored by TLC or GC-MS.

  • Workup: The reaction is carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tert-butylsulfonyl chloride.

Protocol 2: Synthesis of tert-Butylsulfonyl Azide (Illustrative)

This protocol is a general illustration and should be performed with extreme caution.

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, and placed in an ice bath. A blast shield should be used.

  • Reaction Mixture: Sodium azide (1.2 eq) is suspended in a suitable solvent (e.g., acetone or acetonitrile).

  • Reagent Addition: A solution of tert-butylsulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the azide suspension at 0 °C over 30-60 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC (carefully, as spotting concentrated azide solutions can be hazardous).

  • Workup: The reaction mixture is filtered to remove excess sodium azide and salts. The filtrate is carefully concentrated under reduced pressure at a low temperature. The crude product should be handled with extreme care and preferably used directly in the next step without purification by distillation.

Visualizations

Exotherm_Troubleshooting Troubleshooting Workflow for Exotherms Start Uncontrolled Temperature Rise Observed Action1 Immediately Stop Reagent Addition Start->Action1 Action2 Enhance Cooling Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Action3 Resume Addition at Slower Rate Check1->Action3  Yes Action4 Emergency Quench Procedure Check1->Action4  No End_Success Reaction Under Control Action3->End_Success End_Fail Reaction Terminated Action4->End_Fail

Troubleshooting workflow for exothermic events.

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reagents Prepare Reagents & Solvents Glassware Assemble Dry Glassware Under Inert Atmosphere Reagents->Glassware Cooling Cool Reaction Vessel to 0 °C Glassware->Cooling Addition Slow, Controlled Addition of Reagent Cooling->Addition Monitoring Monitor Temperature & Conversion Addition->Monitoring Quench Careful Quenching Monitoring->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (if necessary and safe) Drying->Purification

General experimental workflow for synthesis.

References

analytical methods for detecting impurities in 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the analytical methods used to detect impurities in 2-(Tert-butylsulfonyl)ethanethioamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining accurate and reliable results.

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
High System Backpressure Column frit blockage due to particulate matter from the sample or mobile phase.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Back-flush the column with an appropriate solvent.- If the pressure remains high, replace the column inlet frit or the entire column.[1]
No Peaks or Very Small Peaks Incorrect wavelength setting on the UV detector.Ensure the detector is set to a wavelength where this compound and its potential impurities have significant absorbance. A UV scan of the analyte can help determine the optimal wavelength.
Sample degradation.Prepare fresh samples and standards. Store stock solutions and samples at an appropriate temperature (e.g., refrigerated) and protected from light if the compound is light-sensitive.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Use a high-purity, end-capped column.- Adjust the mobile phase pH to suppress the ionization of the analyte and impurities.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to block active sites on the stationary phase.
Fluctuating Retention Times Inconsistent mobile phase composition or flow rate.- Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[1]- Prepare fresh mobile phase daily.- Check for leaks in the HPLC system.[1]- Use a column oven to maintain a constant temperature.[1]
Noisy or Drifting Baseline Column not fully equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Contaminated mobile phase or detector cell.- Use high-purity solvents and reagents.- Flush the detector cell with a strong solvent like isopropanol.[1]
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Derivatize the analyte and impurities to make them more volatile and less polar.
Low Response or No Peaks Analyte degradation in the hot injector.- Use a lower injection port temperature.- Consider a different injection technique, such as cool on-column injection.
Analyte adsorption.Use deactivated liners and columns. Consider derivatization to reduce active hydrogens.
Irreproducible Peak Areas Inconsistent injection volume.- Use an autosampler for precise and reproducible injections.- Check the syringe for air bubbles before injection.
Matrix Effects Co-eluting matrix components suppressing or enhancing the analyte signal.- Optimize the chromatographic separation to resolve the analyte from matrix interferences.- Use a matrix-matched calibration curve or the standard addition method for quantification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of impurities in this compound.

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages, including the synthesis process (starting materials, intermediates, by-products), degradation of the active pharmaceutical ingredient (API) under storage or stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation), and contamination from manufacturing equipment or packaging materials.[2]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a primary technique for the analysis of non-volatile organic impurities. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is suitable for identifying volatile organic impurities and residual solvents.[2]

Q3: Is derivatization necessary for the GC-MS analysis of this compound and its impurities?

A3: Due to the polar nature of the thioamide and sulfonyl functional groups, derivatization is often recommended for GC-MS analysis. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can increase the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity.[3]

Q4: How can I quantify impurities if a reference standard is not available?

A4: For organic impurities detected by HPLC-UV, quantification can sometimes be achieved using relative response factors (RRF) if the impurity has a similar chromophore to the main compound. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) can be used, which provides a more uniform response for non-volatile compounds.[4]

Q5: What are the typical acceptance criteria for method validation parameters like recovery and linearity?

A5: For recovery studies in impurity analysis, a common acceptance criterion is 80-120% of the spiked amount. For linearity, a correlation coefficient (r²) of ≥ 0.99 is generally expected over the specified range.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters and acceptance criteria for analytical methods used in impurity profiling. These are general guidelines and may need to be adjusted based on the specific method and regulatory requirements.

Parameter Acceptance Criteria Reference
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.ICH Q2(R1)
Linearity Correlation coefficient (r²) ≥ 0.99 over the range from the reporting threshold to 120% of the specification limit for the impurity.[6]
Range For impurities: From the reporting threshold to 120% of the specification limit.[6]
Accuracy (Recovery) For impurities: 80-120% recovery of the spiked amount over the specified range.[7]
Precision (Repeatability) RSD ≤ 15% for impurity quantitation.[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[9][10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[9][10]

Experimental Protocols

This section provides detailed methodologies for the analysis of impurities in this compound.

Protocol 1: HPLC-UV Method for Non-Volatile Impurities

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a similar concentration as the standard solution.

4. Analysis:

  • Inject the diluent (blank), followed by the standard solution and then the sample solution.

  • Identify and quantify impurities in the sample by comparing their retention times and peak areas to those of the main peak and any available impurity reference standards.

Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents

1. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Headspace autosampler.

  • Data acquisition and processing software.

2. Chromatographic and MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

3. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution containing known amounts of potential residual solvents in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Further dilute to prepare working standards.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a known volume of diluent (e.g., DMSO).

5. Analysis:

  • Analyze the blank (diluent), standard solutions, and sample solutions using the headspace GC-MS system.

  • Identify and quantify residual solvents based on their retention times and mass spectra by comparing them to the library and standard data.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks acquire_data->process_data identify_impurities Identify Impurities by RT process_data->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities

Caption: Workflow for HPLC analysis of impurities.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Analytical Issue Encountered issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape HPLC retention_time Retention Time Drift issue_type->retention_time HPLC pressure High Backpressure issue_type->pressure HPLC no_peak No/Low Signal issue_type->no_peak GC-MS poor_repo Poor Reproducibility issue_type->poor_repo GC-MS sol_peak Check Column Adjust Mobile Phase peak_shape->sol_peak sol_rt Check Pump & Leaks Use Column Oven retention_time->sol_rt sol_pressure Flush System Replace Frit/Column pressure->sol_pressure sol_signal Check Injection Derivatize Sample no_peak->sol_signal sol_repo Use Autosampler Check for Leaks poor_repo->sol_repo

Caption: Troubleshooting decision tree for analytical issues.

References

Technical Support Center: Stereoselective Synthesis of Tert-Butylsulfinamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of tert-butylsulfinamides. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low Enantioselectivity and Yield

Question: I am observing low enantiomeric excess (ee) and poor yields in my synthesis of tert-butylsulfinamides. What are the potential causes and how can I improve the outcome?

Answer: Low enantioselectivity and yield are common hurdles in the synthesis of chiral sulfinamides. The primary method for synthesizing enantiopure tert-butylsulfinamides is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester. However, variations in reagents and reaction conditions can significantly impact the outcome.

Troubleshooting Steps:

  • Grignard Reagent Quality: The quality and concentration of the Grignard reagent are critical. Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry. Older or poorly stored reagents can contain impurities that lead to side reactions and lower yields.

  • Reaction Temperature: The reaction is highly exothermic and temperature-sensitive. Maintaining a low temperature (typically between -78 °C and -40 °C) is crucial for achieving high stereoselectivity. Inadequate cooling can lead to racemization and the formation of byproducts.

  • Solvent Effects: The choice of solvent can influence the reactivity and stereochemical outcome. Anhydrous solvents are essential to prevent quenching of the Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are commonly used, with THF often promoting faster reaction rates.

  • Addition Rate: A slow, dropwise addition of the Grignard reagent to the sulfinate ester solution helps to control the reaction temperature and minimize the formation of undesired byproducts.

  • Purity of Starting Materials: Ensure the diastereomeric purity of the starting menthyl p-toluenesulfinate. Impurities can lead to a lower enantiomeric excess in the final product.

Quantitative Data on Reaction Conditions:

The following table summarizes the impact of different reaction conditions on the yield and enantiomeric excess of tert-butylsulfinamide synthesis.

EntryGrignard ReagentSolventTemperature (°C)Yield (%)ee (%)Reference
1tBuMgClTHF-7890>99
2tBuLiTHF-7885>99
3tBuMgClDiethyl Ether-788898
4tBuMgClTHF07590

Troubleshooting Workflow for Low Enantioselectivity/Yield

G start Low ee or Yield Observed q1 Is the Grignard Reagent Freshly Prepared or Titrated? start->q1 sol1 Prepare fresh or titrate Grignard reagent. q1->sol1 No q2 Was the Reaction Temperature Strictly Maintained below -40°C? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment with Optimized Conditions sol1->end_node sol2 Improve temperature control. Use a cryostat or a suitable cooling bath. q2->sol2 No q3 Were Anhydrous Solvents and Glassware Used? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Thoroughly dry all glassware and use freshly distilled anhydrous solvents. q3->sol3 No q4 Was the Grignard Reagent Added Slowly? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Use a syringe pump for slow, controlled addition. q4->sol4 No q4->end_node Yes, consult further literature for advanced troubleshooting. a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for low enantioselectivity and yield.

FAQ 2: Purification and Racemization

Question: I am having difficulty purifying the tert-butylsulfinamide, and I suspect the product is racemizing. What are the best practices for purification and storage?

Answer: Purification of tert-butylsulfinamides can be challenging due to their potential for racemization, especially under acidic or basic conditions.

Purification Strategies:

  • Crystallization: This is often the preferred method for obtaining highly pure material without the risk of racemization on stationary phases. A common solvent system for crystallization is ethyl acetate/hexanes.

  • Flash Chromatography: If chromatography is necessary, it should be performed with a neutral stationary phase like deactivated silica gel. The silica gel can be deactivated by treatment with a triethylamine solution in the eluent system. This neutralizes acidic sites on the silica that can cause racemization or decomposition of the product.

Preventing Racemization:

  • Avoid Acidic and Basic Conditions: Tert-butylsulfinamides are susceptible to racemization in the presence of strong acids or bases. Ensure that all workup and purification steps are performed under neutral conditions.

  • Storage: Store the purified tert-butylsulfinamide in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Experimental Protocols

Key Experiment: Andersen Synthesis of (R)-tert-Butylsulfinamide

This protocol details a standard procedure for the stereoselective synthesis of (R)-tert-butylsulfinamide from (S)-menthyl p-toluenesulfinate.

Materials:

  • (1S,2R,5S)-(-)-Menthyl (S)-p-toluenesulfinate

  • tert-Butylmagnesium chloride (tBuMgCl), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with (1S,2R,5S)-(-)-menthyl (S)-p-toluenesulfinate (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the sulfinate ester, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: The tBuMgCl solution (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 3 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by crystallization from ethyl acetate/hexanes to afford the pure (R)-tert-butylsulfinamide.

General Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_mat (S)-Menthyl p-toluenesulfinate reaction Reaction with tBuMgCl in THF at -78°C start_mat->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Liquid-Liquid Extraction (EtOAc) quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Flash Chromatography (Deactivated Silica) purification_choice->chromatography Crude mixture crystallization Crystallization (EtOAc/Hexanes) purification_choice->crystallization Oily solid final_product Pure (R)-tert-Butylsulfinamide chromatography->final_product crystallization->final_product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to safely manage and avoid the formation of diacetyl peroxide in relevant syntheses.

Frequently Asked Questions (FAQs)

Q1: What is diacetyl peroxide and why is it a concern in chemical synthesis?

Diacetyl peroxide, with the formula (CH₃CO₂)₂, is a hazardous and explosive organic peroxide.[1] It can form as an unwanted byproduct in reactions involving acetic anhydride and hydrogen peroxide, which are common reagents for generating peracetic acid in situ.[1][2] The primary concern is its extreme sensitivity to shock, heat, and friction, posing a significant explosion risk, especially in its pure, crystalline form.[1] Even solutions containing 25% diacetyl peroxide have explosive potential.[1]

Q2: In which common reactions is diacetyl peroxide formation a potential issue?

The formation of diacetyl peroxide is a notable risk in any reaction where peracetic acid is generated in situ using acetic anhydride and hydrogen peroxide. A prominent example is the Baeyer-Villiger oxidation , which converts ketones to esters or cyclic ketones to lactones using a peroxyacid.[3][4][5][6] While various peroxyacids can be used, if peracetic acid is chosen and prepared with these precursors, diacetyl peroxide can inadvertently be produced.[7] Another area of concern is in epoxidation reactions of alkenes that utilize peracetic acid generated from acetic anhydride.[8]

Q3: What are the key factors that promote the formation of diacetyl peroxide?

The primary route to diacetyl peroxide formation is the reaction between hydrogen peroxide and an excess of acetic anhydride, where peracetic acid acts as an intermediate.[1] Key factors influencing its formation include:

  • Reagent Choice: The use of acetic anhydride in the presence of hydrogen peroxide is the direct cause.[1][2]

  • Temperature: The reaction to form diacetyl peroxide is exothermic, and poor temperature control can accelerate its formation.[9] Reactions are typically run at low temperatures (0-25 °C) to manage the reaction rate and heat generation.[9]

  • Catalysts: While some metal compounds can catalyze the formation of diacetyl peroxide from acetic anhydride and hydrogen peroxide, others can promote its decomposition.[9] Transition metal impurities can also lead to the rapid and dangerous decomposition of peroxides in general.[10]

Troubleshooting Guides

Problem: I suspect diacetyl peroxide may have formed in my reaction mixture. How can I detect it?

Solution:

It is crucial to test for the presence of peroxides if their formation is suspected. Several methods are available:

  • Peroxide Test Strips: This is a rapid and straightforward method for semi-quantitative analysis. Moisten the test strip with your reaction solution (if water-miscible, a dilution may be necessary; if water-immiscible, an extraction into a small amount of water may be required) and observe the color change according to the manufacturer's instructions. A concentration at or above 25 ppm should be considered hazardous.[11][12]

  • Potassium Iodide Test: Add 0.5-1.0 mL of your sample to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.[13]

  • Instrumental Analysis: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods can be employed. These methods often involve derivatization of diacetyl to a more easily detectable compound.[13][14][15][16]

Problem: My peroxide test is positive. How do I safely quench and dispose of the diacetyl peroxide?

Solution:

If diacetyl peroxide is detected, it must be neutralized (quenched) before workup and disposal. Never attempt to concentrate a solution containing peroxides.

Recommended Quenching Protocol (Ferrous Sulfate):

This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Prepare the Quenching Solution: A commonly used quenching solution is an acidic ferrous sulfate solution.

  • Cool the Reaction Mixture: Place your reaction flask in an ice bath to manage any potential exotherm during quenching.

  • Slow Addition: With vigorous stirring, slowly add the ferrous sulfate solution to the peroxide-containing mixture.

  • Stir and Test: Continue stirring for at least 30 minutes.

  • Verify Quenching: Retest for the presence of peroxides using a fresh test strip. If the test is still positive, add more quenching solution and continue stirring. Repeat until the peroxide test is negative.

  • Disposal: Once fully quenched, the waste should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.

Data Presentation

Table 1: Hazard Classification of Diacetyl Peroxide

Hazard ClassificationRatingDescription
NFPA 704 Health (Blue) 3Can cause serious or permanent injury.
NFPA 704 Flammability (Red) 2Must be moderately heated or exposed to high ambient temperatures before ignition can occur.
NFPA 704 Instability (Yellow) 4Readily capable of detonation or explosive decomposition at normal temperatures and pressures.
Shock Sensitivity Very High (when dry)Highly susceptible to detonation from shock.
Friction Sensitivity Very High (when dry)Highly susceptible to detonation from friction.

Source:[10]

Table 2: Conditions Influencing Diacetyl Peroxide Formation and Stability

ParameterConditionEffect on Diacetyl Peroxide
Temperature > 25 °CIncreased rate of formation and decomposition; difficult to control.[9]
Temperature 0 - 25 °CControlled formation.[9]
Catalysts Ca(OH)₂, Ca(OAc)₂, CdO, Mg(OAc)₂, Sr(OH)₂, Ba(OH)₂, NaOH, Na₃PO₄Can catalyze formation from acetic anhydride and H₂O₂.[9]
Contaminants Transition metals (e.g., Co, Fe, Mn, Ni, V)Can cause rapid and explosive decomposition.[10]
Concentration > 70%Poses a potential for a catastrophic event.[10]
Concentration 25% solution in dimethyl phthalateLess dangerous than pure form, but still has explosive potential.[1][10]
Physical State Crystalline solidExtremely shock-sensitive and high explosion risk.[1]

Experimental Protocols

Protocol 1: Alternative Synthesis of Peracetic Acid for Baeyer-Villiger Oxidation (Minimizing Diacetyl Peroxide Risk)

This protocol uses an alternative to acetic anhydride to generate peracetic acid, thereby avoiding the primary pathway to diacetyl peroxide formation.

Materials:

  • Ketone substrate

  • Triacetin

  • Hydrogen peroxide (35-50%)

  • Aqueous sodium hydroxide

  • Solvent (e.g., dichloromethane)

  • Deionized water

Procedure:

  • Prepare Precursor Solution: In a separate flask, carefully add triacetin to the aqueous hydrogen peroxide solution at room temperature and stir until a homogenous solution is formed.

  • Reaction Setup: In the main reaction vessel, dissolve the ketone substrate in the chosen solvent.

  • Addition: Slowly add the hydrogen peroxide-triacetin precursor solution to the ketone solution.

  • Base Addition: To initiate the formation of peracetic acid, slowly add the aqueous sodium hydroxide solution to the reaction mixture. The peracetic acid is generated in situ and reacts with the ketone.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, proceed with a standard aqueous workup, ensuring to first test for and, if necessary, quench any residual peroxides as described in the troubleshooting guide.

Protocol 2: Detection of Diacetyl Peroxide using Peroxide Test Strips

Materials:

  • Sample of the reaction mixture

  • Peroxide test strips

  • Deionized water (for water-immiscible samples)

  • Volatile ether (for low-volatility samples)

Procedure:

  • Sample Preparation:

    • Water-miscible samples: Use the sample directly or dilute with deionized water if necessary.

    • Water-immiscible samples: Vigorously shake a small amount of the sample with a few drops of deionized water. Allow the layers to separate and use the aqueous layer for testing.

    • Low-volatility samples: Add three drops of a volatile ether to one drop of the chemical to be tested.

  • Testing: Dip the test strip into the prepared sample.

  • Observation: Remove the strip and wait for the color to develop as per the manufacturer's instructions.

  • Interpretation: Compare the color of the test strip to the provided color chart to determine the peroxide concentration. If the result is at or above 25 ppm, the material should be treated as hazardous and quenched immediately.[11][12]

Visualizations

Formation_of_Diacetyl_Peroxide Pathway for Diacetyl Peroxide Formation H2O2 Hydrogen Peroxide PAA Peracetic Acid (Intermediate) H2O2->PAA Reaction with Acetic Anhydride Ac2O Acetic Anhydride Ac2O->PAA DAP Diacetyl Peroxide (Hazardous Byproduct) PAA->DAP Reaction with Excess Acetic Anhydride ExcessAc2O Excess Acetic Anhydride ExcessAc2O->DAP

Caption: Formation of diacetyl peroxide from hydrogen peroxide and excess acetic anhydride.

Troubleshooting_Peroxide_Formation Troubleshooting Workflow for Suspected Peroxide Formation Start Reaction Complete. Is peroxide formation a risk? Test Test for Peroxides (e.g., test strips) Start->Test Result Peroxides Detected? Test->Result Quench Quench Peroxides (e.g., with FeSO4 solution) Result->Quench Yes Workup Proceed with Aqueous Workup and Proper Waste Disposal Result->Workup No Retest Retest for Peroxides Quench->Retest Retest->Quench Still Positive Retest->Workup Negative NoPeroxide No YesPeroxide Yes StillPositive Still Positive Negative Negative

Caption: Troubleshooting workflow for the detection and quenching of peroxides.

Prevention_Strategies Strategies to Avoid Diacetyl Peroxide Formation Goal Goal: Avoid Diacetyl Peroxide Reagent Reagent Selection Goal->Reagent Conditions Reaction Conditions Goal->Conditions Monitoring In-Process Monitoring Goal->Monitoring AltReagent Use alternatives to Acetic Anhydride (e.g., Triacetin, Acetyl Chloride) Reagent->AltReagent TempControl Maintain low temperature (0-25 °C) Conditions->TempControl pHControl Control pH Conditions->pHControl TestStrips Regularly test aliquots with peroxide strips Monitoring->TestStrips

Caption: Key strategies for the prevention of diacetyl peroxide formation.

References

Validation & Comparative

Comparative Analysis: 2-(Tert-butylsulfonyl)ethanethioamide and Tert-butanesulfinamide in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the strategic selection of reagents and building blocks is paramount to the successful synthesis of complex molecular architectures. This guide provides a comparative analysis of two sulfur-containing compounds: 2-(Tert-butylsulfonyl)ethanethioamide and tert-butanesulfinamide. While both molecules feature a tert-butyl group and sulfur atoms, their chemical functionalities and, consequently, their applications in synthesis differ significantly. This analysis is based on currently available scientific literature and experimental data.

Overview and Chemical Properties

A stark contrast in the volume of available research and application data exists between the two compounds. Tert-butanesulfinamide is a well-established and extensively utilized chiral auxiliary in asymmetric synthesis. Conversely, this compound is a compound for which publicly accessible data regarding its synthesis, reactivity, and application is exceedingly scarce.

PropertyThis compoundtert-Butanesulfinamide
Molecular Formula C6H13NO2S2C4H11NOS
Molecular Weight 195.3 g/mol 121.2 g/mol
CAS Number 175277-31-3146374-27-8 (racemic)
Melting Point 184 °C97-101 °C
Key Functional Group SulfonylthioamideSulfinamide
Chirality AchiralChiral (available as (R) and (S) enantiomers)

Synthesis and Availability

tert-Butanesulfinamide: Both enantiomers of tert-butanesulfinamide are commercially available and can be synthesized on a large scale. The original and most widely adopted synthesis was developed by Ellman and involves the asymmetric oxidation of di-tert-butyl disulfide. This method provides access to either enantiomer in high yield and enantiomeric excess. The accessibility of both enantiomers is a significant advantage in asymmetric synthesis, allowing for the selective preparation of desired stereoisomers of target molecules.

Applications in Drug Development

The disparity in the utility of these two compounds in drug development is substantial, primarily due to the established role of tert-butanesulfinamide as a powerful chiral auxiliary.

tert-Butanesulfinamide: A Versatile Chiral Auxiliary

tert-Butanesulfinamide has become an indispensable tool in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals. Its widespread application stems from several key features:

  • High Diastereoselectivity: Condensation of tert-butanesulfinamide with aldehydes and ketones forms N-tert-butanesulfinyl imines. These intermediates undergo highly diastereoselective nucleophilic additions, allowing for the creation of new stereocenters with excellent control.

  • Broad Substrate Scope: The methodology is applicable to a wide range of aldehydes, ketones, and nucleophiles (e.g., Grignard reagents, organolithium reagents, enolates), providing access to a diverse array of chiral amines.

  • Mild Cleavage Conditions: The tert-butanesulfinyl group can be easily removed under mild acidic conditions to afford the free amine, without racemization of the newly formed stereocenter.

  • Recyclability: The cleaved tert-butanesulfinyl group can be recovered and recycled, improving the overall efficiency and cost-effectiveness of the synthesis.

These attributes have led to the use of tert-butanesulfinamide in the synthesis of numerous drug candidates and approved drugs.

This compound: Undefined Role

Currently, there is no available literature detailing the application of this compound in drug development or any other area of chemical synthesis. Its potential utility remains unexplored.

Experimental Data and Protocols

Due to the lack of available research, no experimental data or protocols for the application of this compound can be presented.

For tert-butanesulfinamide, a vast body of experimental data exists. Below is a representative experimental protocol for the asymmetric synthesis of a chiral amine using Ellman's auxiliary.

Representative Experimental Protocol: Asymmetric Synthesis of a Chiral Amine

Step 1: Formation of the N-tert-Butanesulfinyl Imine

To a solution of an aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in a suitable solvent (e.g., CH2Cl2 or THF) is added a dehydrating agent (e.g., CuSO4 or MgSO4, 2.0 equiv). The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or LC-MS). The mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Addition

The crude N-tert-butanesulfinyl imine is dissolved in an anhydrous aprotic solvent (e.g., THF or Et2O) and cooled to a low temperature (typically -78 °C or -48 °C). A solution of the nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2-2.0 equiv) is then added dropwise. The reaction is stirred at the low temperature until completion.

Step 3: Cleavage of the Chiral Auxiliary

Upon completion of the nucleophilic addition, the reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The resulting crude product is then dissolved in a suitable solvent (e.g., methanol), and a solution of HCl in a solvent like dioxane or diethyl ether is added. The mixture is stirred at room temperature to effect the cleavage of the tert-butanesulfinyl group. After completion, the solvent is removed, and the resulting amine hydrochloride salt can be isolated or the free amine can be obtained after a basic workup.

Visualizing the Workflow: Asymmetric Amine Synthesis

The following diagram illustrates the general workflow for the asymmetric synthesis of a chiral amine using tert-butanesulfinamide.

Asymmetric_Amine_Synthesis Start Aldehyde/Ketone + (R)- or (S)-tert-butanesulfinamide Imine N-tert-Butanesulfinyl Imine (Chiral Intermediate) Start->Imine Dehydration Addition Diastereoselective Nucleophilic Addition Imine->Addition Sulfinamide_Product Protected Chiral Amine Addition->Sulfinamide_Product Forms new C-C bond Cleavage Acidic Cleavage Sulfinamide_Product->Cleavage Amine Enantiomerically Enriched Chiral Amine Cleavage->Amine Recycle Recovered tert-butanesulfinamide Cleavage->Recycle Recycling

Caption: Workflow for Asymmetric Amine Synthesis.

Conclusion

This comparative analysis reveals a significant knowledge gap between tert-butanesulfinamide and this compound. tert-Butanesulfinamide stands out as a cornerstone of modern asymmetric synthesis, with a well-documented track record of enabling the efficient and selective preparation of chiral amines for drug discovery and development. Its commercial availability, robust performance, and the wealth of supporting literature make it a highly reliable and valuable tool for researchers.

In contrast, this compound remains an enigmatic compound. The lack of published synthesis protocols, experimental data, and documented applications prevents any meaningful comparison of its performance or potential with established reagents like tert-butanesulfinamide. For researchers and drug development professionals, tert-butanesulfinamide is the clear and only viable choice for the applications discussed herein. Future research may uncover a role for this compound, but for now, it remains a compound of unknown potential.

A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no specific, publicly available validated analytical methods for the quantification of 2-(Tert-butylsulfonyl)ethanethioamide. This guide provides a framework for the development and validation of such methods, drawing comparisons with established techniques for structurally related compounds, namely thioamides and sulfonamides. The methodologies and validation parameters outlined below are based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Overview of Potential Analytical Techniques

The selection of an analytical technique is paramount for accurate and reliable quantification. For a small organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective approach.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the first choice for method development due to its robustness and wide availability. The presence of a chromophore in the this compound structure would allow for detection by UV. A diode-array detector (DAD) can be beneficial for method development, as it allows for the determination of the optimal detection wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-concentration samples or samples in complex matrices like biological fluids. LC-MS/MS is particularly useful for identifying and quantifying the analyte with a high degree of certainty.

The following sections will detail the experimental protocols for developing and validating both HPLC-UV and LC-MS/MS methods.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[1][2][3][4][5] The primary goals of sample preparation are to dissolve the analyte in a solvent compatible with the analytical method and to remove any interfering components from the sample matrix.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation:

    • For Bulk Drug Substance: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to fall within the calibration range.

    • For Pharmaceutical Dosage Forms: Grind tablets to a fine powder. Weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate to the appropriate concentration.

    • For Biological Matrices (e.g., Plasma): Protein precipitation is a common technique. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or further processed. Solid-phase extraction (SPE) can also be used for cleaner samples and to concentrate the analyte.

HPLC-UV Method Development (Proposed)

The following are typical starting conditions for method development for a compound containing sulfonyl and thioamide groups. Optimization will be required.

ParameterProposed Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileIsocratic or gradient elution to be optimized. A starting point could be 60:40 (A:B).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by scanning the UV spectrum of the analyte (a starting point could be around 278 nm).
LC-MS/MS Method Development (Proposed)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

ParameterProposed Condition
LC System UHPLC or HPLC
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acidGradient elution to be optimized.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion of the analyte. Positive mode is common for sulfonamides.[6][7]
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte into the mass spectrometer to find the precursor ion and then performing a product ion scan to identify suitable fragment ions for quantification and qualification.

Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[8][9][10][11][12]

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for at least 3 concentration levels (e.g., 80%, 100%, 120%), tested in triplicate.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.- Repeatability (Intra-day): RSD ≤ 2%- Intermediate Precision (Inter-day): RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Visualizations

Workflow for Analytical Method Development and Validation

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis lit_review Literature Review (Similar Compounds) tech_selection Technique Selection (HPLC vs. LC-MS/MS) lit_review->tech_selection param_optimization Parameter Optimization (Column, Mobile Phase, etc.) tech_selection->param_optimization specificity Specificity param_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Sample Analysis robustness->sample_analysis reporting Reporting sample_analysis->reporting

Caption: A logical workflow for the development and validation of an analytical method.

Relationship between Key Validation Parameters

Validation_Parameters Method Analytical Method Linearity Linearity Method->Linearity is linear? Specificity Specificity Method->Specificity is specific? Robustness Robustness Method->Robustness is robust? Accuracy Accuracy Reliable_Results Reliable Results Accuracy->Reliable_Results Precision Precision Precision->Reliable_Results Linearity->Accuracy Linearity->Precision Specificity->Reliable_Results Robustness->Reliable_Results

Caption: Interdependence of core analytical method validation parameters.

References

spectroscopic data comparison of 2-(Tert-butylsulfonyl)ethanethioamide with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(Tert-butylsulfonyl)ethanethioamide and its structural analogs. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of related compounds, researchers can gain insights into the structural characteristics and potential physicochemical properties of the target molecule. This information is crucial for compound identification, purity assessment, and further development in medicinal chemistry.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of novel chemical entities. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. FT-IR spectroscopy is used to identify functional groups present in a molecule, and mass spectrometry helps in determining the molecular weight and fragmentation pattern. A comparative approach, analyzing data from structurally similar molecules, can aid in the interpretation of spectra for a new compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of this compound. These analogs include compounds with the tert-butylsulfonyl group, a simple thioamide, and a simple sulfonamide, providing a basis for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-(2-(tert-butylsulfonyl)vinyl)benzene 7.59 (d, J=15.5 Hz, 1H), 7.54-7.52 (m, 2H), 7.44-7.42 (m, 3H), 6.84 (d, J=15.5 Hz, 1H), 1.42 (s, 9H)[1]146.4, 132.5, 131.3, 129.1, 128.6, 120.7, 58.9, 23.4[1]
tert-Butylsulfonamide No data available in search results.No data available in search results.
N-Phenylethanethioamide No data available in search results.No data available in search results.
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
General Thioamides C=S stretch: ~1120 (±20)[2]
General Sulfonamides SO₂ asymmetric stretch: 1384-1333, SO₂ symmetric stretch: 1181-1143, S-N stretch: 924-906[3][4]
(E)-(2-(tert-butylsulfonyl)vinyl)benzene No data available in search results.
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
(E)-(2-(tert-butylsulfonyl)vinyl)benzene [M+H]⁺: 225.0949[1]No data available in search results.
tert-Butylsulfonamide Molecular Weight: 137.20 g/mol [5]No data available in search results.
N-Phenylethanethioamide No data available in search results.No data available in search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[1][3][6]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for small molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The resulting mass spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to help determine the elemental composition.[1][3]

Workflow for Antimicrobial Activity Screening

Given that sulfonamides are a well-known class of antimicrobial agents, and thioamides also exhibit a range of biological activities, a common workflow for assessing the antimicrobial potential of new compounds is presented below.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies start Test Compound agar_diffusion Agar Disc Diffusion Assay start->agar_diffusion broth_dilution Broth Microdilution Assay start->broth_dilution mic Determine Minimum Inhibitory Concentration (MIC) agar_diffusion->mic broth_dilution->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc moa Cell Viability Assays mbc->moa target_id Target Identification moa->target_id animal_model Animal Model of Infection target_id->animal_model efficacy Evaluate Efficacy and Toxicity animal_model->efficacy end Lead Compound Identification efficacy->end

Caption: A generalized workflow for the screening and development of novel antimicrobial agents.

Conclusion

References

Unveiling the Bioactive Potential of Thiazine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While the direct biological evaluation of thiazines derived from 2-(tert-butylsulfonyl)ethanethioamide remains an unexplored area in scientific literature, the broader family of thiazine heterocycles, particularly those featuring sulfonyl and thioamide-related functionalities, presents a rich landscape of pharmacological activity. This guide offers a comparative overview of the anticancer and antimicrobial properties of structurally related thiazine derivatives, providing valuable insights for researchers, scientists, and drug development professionals.

This analysis synthesizes experimental data from multiple studies to highlight the therapeutic promise of 1,3-thiazine and 1,2-benzothiazine scaffolds. The following sections detail the biological activities, experimental protocols, and potential mechanisms of action of these compounds, offering a foundational resource for the design and development of novel thiazine-based therapeutic agents.

Comparative Anticancer Activity of Thiazine Derivatives

Several studies have demonstrated the potent cytotoxic effects of various thiazine derivatives against a range of human cancer cell lines. The data, summarized in Table 1, underscores the potential of these compounds as anticancer agents. Notably, a series of thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine-fused thiazines has shown significant activity.

Compound ClassTest CompoundCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidin-fused ThiazinesCompound 11 CNE2 (Nasopharyngeal)12.1[4]
KB (Oral)11.1[4]
MCF-7 (Breast)11.8[4]
MGC-803 (Gastric)11.7[4]
Compound 16 CNE2 (Nasopharyngeal)11.9[4]
KB (Oral)10.9[4]
MCF-7 (Breast)11.6[4]
MGC-803 (Gastric)11.5[4]
Compound 17 CNE2 (Nasopharyngeal)11.8[4]
KB (Oral)10.8[4]
MCF-7 (Breast)11.5[4]
MGC-803 (Gastric)11.3[4]
Compound 19 CNE2 (Nasopharyngeal)11.7[4]
KB (Oral)10.7[4]
MCF-7 (Breast)11.4[4]
MGC-803 (Gastric)11.1[4]
Compound 20 CNE2 (Nasopharyngeal)11.6[4]
KB (Oral)10.5[4]
MCF-7 (Breast)11.3[4]
MGC-803 (Gastric)10.9[4]
Thiazolo[3,2-a]pyrimidinesCompound 24 60-cell line panelGI50: 5.0%[5]
Compound 34 60-cell line panelGI50: 5.89%[5]

Comparative Antimicrobial Activity of Thiazine Derivatives

The antimicrobial potential of thiazine derivatives has been investigated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity. Table 2 presents a selection of 1,2-benzothiazine derivatives and their activity against Gram-positive bacteria.

Compound ClassTest CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
1,2-BenzothiazinesCompound 31 Bacillus subtilis25-600-[6]
Compound 33 Bacillus subtilis25-600-[6]
Compound 38 Bacillus subtilis25-600-[6]
Compound 43 Bacillus subtilis25-600-[6]
Compound 45 Bacillus subtilis25-600-[6]
Compound 50 Bacillus subtilis25-600-[6]
Compound 53 Staphylococcus aureus100-500200-400[6]
Compound 55 Bacillus subtilis25-600-[6]
Compound 58 Bacillus subtilis25-600-[6]
Staphylococcus aureus100-500200-400[6]
Compound 60 Bacillus subtilis25-600-[6]
Staphylococcus aureus100-500200-400[6]
Compound 63 Bacillus subtilis25-600-[6]
Compound 68 Bacillus subtilis25-600-[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Synthesis of Thienopyrimidotriazolo-thiazine Derivatives (General Procedure)

A mixture of 2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one and an appropriate reagent is processed according to specific reaction conditions (e.g., cyclization with chloroacetyl chloride) to yield the target thiazine derivatives. The final products are purified by recrystallization from a suitable solvent, such as ethanol or acetic acid. Characterization is performed using spectroscopic methods including IR, 1H-NMR, 13C-NMR, and mass spectrometry, along with elemental analysis.[4]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized thiazine derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the thiazine derivatives are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured on Mueller-Hinton agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizing Synthesis and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a general synthetic pathway for 1,3-thiazine derivatives and a conceptual representation of a potential anticancer mechanism of action.

G General Synthesis of 2-Imino-1,3-Thiazine Derivatives Chalcone Chalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Base Base (e.g., KOH) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Thiazine 2-Imino-1,3-Thiazine Derivative Intermediate->Thiazine Intramolecular Cyclization & Dehydration G Potential Anticancer Mechanism of Action Thiazine Anticancer Thiazine Derivative Target Molecular Target (e.g., DNA, Kinase) Thiazine->Target Binding/Inhibition Pathway Signaling Pathway Disruption Target->Pathway Modulates Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Induces CellCycle Cell Cycle Arrest Pathway->CellCycle Induces

References

A Comparative Analysis of Sulfurizing Agents: Evaluating 2-(Tert-butylsulfonyl)ethanethioamide Against Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the conversion of carbonyl groups to thiocarbonyls is a fundamental transformation. This process, known as thionation, is critical for the synthesis of a wide array of sulfur-containing heterocycles and pharmacologically active compounds. The choice of sulfurizing agent is paramount, as it significantly influences reaction efficiency, substrate scope, and operational safety. This guide provides a detailed comparison of 2-(Tert-butylsulfonyl)ethanethioamide and other prevalent sulfur reagents, offering experimental insights to aid researchers in making informed decisions.

While this compound is an available reagent, comprehensive, publicly accessible data directly comparing its performance against other sulfurizing agents is limited. Therefore, this guide will establish a baseline by objectively comparing the performance and handling of widely-documented alternatives. This comparative framework will allow researchers to better situate the potential advantages of novel reagents like this compound as more data becomes available.

Performance Comparison of Key Sulfurizing Reagents

The efficacy of a sulfurizing reagent is determined by its reactivity, the conditions required for the reaction, and the yields it produces. The following table summarizes the performance of several common reagents used in organic synthesis.

ReagentTypical Reaction ConditionsStepwise Efficiency/YieldAdvantagesDisadvantages
Elemental Sulfur (S₈) Solution in CS₂/pyridine or other organic solvents; often requires elevated temperatures and long reaction times.[1]Variable, often lower than modern reagents.Low cost, readily available.[1]Poor solubility, slow reaction rates, potential for side reactions, and use of noxious solvents.[1][2]
Phosphorus Pentasulfide (P₄S₁₀) Refluxing in high-boiling solvents like toluene or xylene.[1]Generally high for small molecules, but can be harsh for complex substrates.Powerful thionating agent, relatively inexpensive.[1]Low solubility, harsh reaction conditions, can lead to side products, and byproducts can be difficult to remove.[1]
Lawesson's Reagent (LR) Refluxing in toluene or other high-boiling solvents; microwave irradiation can accelerate the reaction.[1][3]Efficient for a wide range of carbonyls, including amides, ketones, and esters.[4]Milder than P₄S₁₀, produces high yields, and is easy to handle.[3][4] Allows for selective transformations due to reactivity differences (amides > ketones > esters).[5]Reactions can still require high temperatures and byproducts require chromatographic separation.
Beaucage Reagent Used in solution for solid-phase oligonucleotide synthesis.[6]Highly efficient for sulfurizing phosphite linkages in nucleic acid synthesis.[6]Very effective for its specific application in oligonucleotide synthesis.[6]Suboptimal stability, and a byproduct can act as an oxidizing agent, leading to undesired side reactions.[2]
DDTT 0.05 M in pyridine/acetonitrile for RNA (4 min); 0.02 M - 0.1 M for DNA (30s - 2.5 min).[1]>90% yield for full phosphorothioate 20-mer RNA.[1]High efficiency, especially for RNA synthesis; highly stable in solution for extended periods.[1][6]Higher cost compared to other reagents.[1]
Handling and Safety Profiles

Safety and ease of handling are critical considerations in a laboratory setting. The physical properties and safety precautions associated with each reagent vary significantly.

ReagentPhysical FormSolubilityOdorKey Safety Precautions
Elemental Sulfur (S₈) Yellow solidPoor in most common organic solvents except carbon disulfide.OdorlessFlammable solid; handle with adequate ventilation.
Phosphorus Pentasulfide (P₄S₁₀) Yellowish-green solidReacts with water and alcohols.Strong, rotten-egg-like odor.Highly toxic, corrosive, and reacts violently with water to release H₂S. Must be handled in a fume hood with protective gear.[1]
Lawesson's Reagent (LR) Yellow solidSoluble in many organic solvents like toluene and dichloromethane.Unpleasant, sulfurous odor.Harmful if swallowed or inhaled. Handle in a well-ventilated area or fume hood.
Beaucage Reagent SolidSoluble in acetonitrile.[2]Pungent.Corrosive and an irritant. Requires careful handling to avoid contact with skin and eyes.[2]
DDTT SolidSoluble in pyridine/acetonitrile mixtures.[1]Unpleasant.Toxic and requires handling in a fume hood with appropriate personal protective equipment.[6]

Experimental Protocols

To provide a practical comparison, detailed methodologies for the thionation of a generic amide are presented below.

Protocol 1: Thionation of an Amide using Lawesson's Reagent

This protocol is a generalized procedure for the conversion of an amide to a thioamide using Lawesson's Reagent.

Reagents and Materials:

  • Amide substrate

  • Lawesson's Reagent (0.5 equivalents)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • The amide substrate (1.0 eq) and Lawesson's Reagent (0.5 eq) are added to a round-bottom flask.

  • Anhydrous toluene is added to the flask to create a solution or suspension of appropriate concentration (e.g., 0.1-0.5 M).

  • The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[5]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The resulting residue is purified by silica gel column chromatography to separate the desired thioamide from phosphorus-containing byproducts.

Protocol 2: General Procedure for Thionation using a Thioamide Reagent

This hypothetical protocol outlines the general steps for using a thioamide-based sulfurizing agent like this compound.

Reagents and Materials:

  • Carbonyl-containing substrate

  • This compound (1.0-1.5 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Base (if required, e.g., NaH, K₂CO₃)

  • Standard reaction glassware with a stirring apparatus

Procedure:

  • The carbonyl substrate (1.0 eq) is dissolved in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • If a base is required to generate a more reactive intermediate, it is added at this stage, and the mixture is stirred for a specified time.

  • This compound (1.0-1.5 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • The crude product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help illustrate complex processes and relationships in a clear and structured manner.

G cluster_workflow General Workflow for a Thionation Reaction prep Prepare Substrate & Reagent react Reaction (Heating/Stirring) prep->react quench Quench Reaction react->quench workup Work-up & Purification quench->workup product Isolate Final Product workup->product

Caption: A generalized workflow for performing a chemical thionation reaction.

G cluster_selection Criteria for Selecting a Sulfurizing Reagent choice Optimal Reagent Choice sub Substrate Type (Amide, Ketone, Ester, etc.) sub->choice scale Reaction Scale scale->choice safety Safety & Handling safety->choice cost Cost & Availability cost->choice G cluster_mechanism Simplified Mechanism of Lawesson's Reagent LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide LR->Ylide equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Intermediate Product Thione R-C(=S)-R' Intermediate->Product cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct cycloreversion

References

cost-effectiveness of 2-(Tert-butylsulfonyl)ethanethioamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thionating Reagents in Organic Synthesis

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation. This guide provides a data-driven comparison of common thionating reagents to inform reagent selection for the synthesis of thioamides and other thiocarbonyl compounds.

Initial searches for the cost-effectiveness and synthetic applications of 2-(Tert-butylsulfonyl)ethanethioamide (CAS 175277-31-3) did not yield sufficient public data for a comprehensive comparative analysis.[1][2][3] This suggests that it may be a highly specialized or novel compound with limited documentation. Therefore, this guide focuses on a comparison of well-established and widely used thionating reagents that serve a similar synthetic purpose.

The thionation of amides to produce thioamides is a fundamental reaction in medicinal chemistry and materials science, as thioamides are important isosteres of amides with unique biological and physical properties.[4] For decades, Lawesson's reagent has been a staple for this transformation.[5][6] However, a range of alternatives are available, each with its own set of advantages and disadvantages. This guide will compare Lawesson's reagent with its common alternatives, including Phosphorus Pentasulfide (P₄S₁₀) and Curphey's reagent (a combination of P₄S₁₀ and hexamethyldisiloxane - HMDO).[5][7][8][9]

Performance Comparison of Thionating Reagents

The choice of a thionating agent can significantly influence reaction efficiency, substrate scope, and the ease of product purification. The following tables provide a summary of the performance of Lawesson's reagent and its key alternatives.

Table 1: General Characteristics of Common Thionating Reagents

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)Curphey's Reagent (P₄S₁₀/HMDO)
Form Yellow solidYellow solidIn situ mixture
Solubility Soluble in many organic solvents (Toluene, THF, Dioxane)Sparingly soluble in many solvents; often used as a suspensionSoluble in common organic solvents
Reactivity Generally high for amides and ketonesCan be less reactive, often requiring higher temperaturesHigh reactivity, often superior to LR and P₄S₁₀ alone[7][8][9]
Byproducts Phosphine oxides (often malodorous)Polyphosphoric acids/sulfidesSiloxanes (volatile and easily removed)[7][9]
Workup Often requires chromatography to remove byproducts[7]Can be challenging due to insoluble byproductsSimpler, often hydrolytic workup or filtration[7][9]
Odor Strong, unpleasant odor[5]Unpleasant odorReduced odor compared to LR
Cost-Effectiveness Generally more expensive than P₄S₁₀Lower cost raw materialCost-effective due to use of P₄S₁₀ and HMDO

Table 2: Comparative Yields in the Thionation of Amides

Substrate (Amide)ReagentConditionsYield (%)Reference
BenzamideLawesson's ReagentToluene, reflux~85-95%[4][10]
BenzamideP₄S₁₀Pyridine, reflux~70-85%[11][12]
N-PhenylacetamideLawesson's ReagentToluene, reflux~90%[4]
N-PhenylacetamideP₄S₁₀/HMDOToluene, reflux>95%[7][9]
Various LactamsLawesson's ReagentTHF, refluxGood to excellent[10][13]
Various LactamsP₄S₁₀/HMDOXylene, refluxComparable or superior to LR[7][9]

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of a thioamide using Lawesson's Reagent and Curphey's Reagent.

Protocol 1: Thioamide Synthesis using Lawesson's Reagent

This protocol outlines a general procedure for the thionation of a primary amide on a 1 mmol scale.[4]

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents)

  • Anhydrous Toluene (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the starting amide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol).

  • Add anhydrous toluene (5-10 mL) to the flask.

  • Place the flask in a heating mantle and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 110°C for toluene) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to isolate the desired thioamide.

Safety: Lawesson's Reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Protocol 2: Thioamide Synthesis using Curphey's Reagent (P₄S₁₀/HMDO)

This protocol is an adaptation from procedures describing the use of P₄S₁₀ and HMDO for thionation.[7][9]

Materials:

  • Starting Amide (1.0 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.33 mmol)

  • Hexamethyldisiloxane (HMDO) (0.66 mmol)

  • Anhydrous Toluene or Xylene (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend the starting amide (1.0 mmol) and Phosphorus Pentasulfide (0.33 mmol) in anhydrous toluene or xylene (5-10 mL).

  • Add hexamethyldisiloxane (0.66 mmol) to the suspension.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is often faster than with Lawesson's reagent.

  • After completion, cool the mixture to room temperature.

  • The workup is typically simpler than with Lawesson's reagent. Often, the byproducts can be removed by a simple hydrolytic workup or filtration through a short plug of silica gel.[7][9]

  • If further purification is needed, concentrate the filtrate and purify by column chromatography or recrystallization.

Visualizations: Reaction Pathways and Workflow

To better illustrate the processes, the following diagrams depict the general reaction mechanism for thionation and a typical experimental workflow.

Thionation_Mechanism Amide Amide (R-C(=O)NR'R'') Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR LR Lawesson's Reagent (LR) LR->Intermediate Thioamide Thioamide (R-C(=S)NR'R'') Intermediate->Thioamide Cycloreversion Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: General mechanism of amide thionation using Lawesson's Reagent.

Experimental_Workflow start Start | Combine Amide and Thionating Reagent in Solvent reaction Reaction Heat to Reflux start->reaction monitoring Monitoring Track Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup Cool and Remove Solvent monitoring->workup Complete purification Purification Column Chromatography or Recrystallization workup->purification product Final Product | Isolated Thioamide purification->product

Caption: A typical experimental workflow for thioamide synthesis.

References

A Comparative Guide to the Reactivity of Thioamides and Amides in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are fundamental functional groups in organic chemistry and are central to the structure of peptides and proteins. Their sulfur-containing analogs, thioamides, have garnered significant interest as isosteres in medicinal chemistry and as versatile intermediates in organic synthesis. The substitution of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties to the thioamide group, leading to distinct reactivity profiles compared to their amide counterparts. This guide provides an objective comparison of the reactivity of thioamides and amides in key organic reactions, supported by experimental data and detailed methodologies.

Structural and Electronic Properties: The Foundation of Reactivity Differences

The differing reactivity of amides and thioamides can be traced back to fundamental differences in their structural and electronic characteristics. The larger atomic radius and lower electronegativity of sulfur compared to oxygen are key determinants of these properties.

G cluster_amide Amide cluster_thioamide Thioamide Amide R-C(=O)-NR'R'' Resonance_Amide Strong n(N) -> π*(C=O) resonance Amide->Resonance_Amide Bond_Length_Amide Shorter C=O bond Longer C-N bond Resonance_Amide->Bond_Length_Amide Reactivity_Amide Less polar C=O bond Resonance_Amide->Reactivity_Amide Reactivity_Thioamide More polar C=S bond Thioamide R-C(=S)-NR'R'' Resonance_Thioamide Stronger n(N) -> π*(C=S) resonance Thioamide->Resonance_Thioamide Bond_Length_Thioamide Longer C=S bond Shorter C-N bond Resonance_Thioamide->Bond_Length_Thioamide Resonance_Thioamide->Reactivity_Thioamide

A summary of key quantitative differences is presented in the table below.

PropertyAmideThioamideReference(s)
C=X Bond Length ~1.23 Å~1.71 Å[1]
C-N Bond Rotational Barrier ~15-20 kcal/mol~20-25 kcal/mol (approx. 5-7 kcal/mol higher than amides)[1][2]
C=X Bond Energy ~170 kcal/mol~130 kcal/mol[1]
Oxidation Potential 3.29 eV1.21 eV[1]
Acidity of N-H (pKa) More basicMore acidic (ΔpKa ≈ -6)[1]
¹³C NMR Chemical Shift (C=X) 160-180 ppm200-210 ppm[1]

Reactivity in Key Organic Reactions

The structural and electronic disparities between amides and thioamides manifest in their reactivity towards various reagents and reaction conditions.

Hydrolysis

Amides are notoriously resistant to hydrolysis, requiring harsh acidic or basic conditions. Thioamides, due to the greater contribution of the zwitterionic resonance form and a higher rotational barrier around the C-N bond, are even more resistant to hydrolysis under basic conditions.[2]

SubstrateConditionsRelative RateReference(s)
PhC(O)N(CH₂)₄Oaq. KOH10[2]
PhC(S)N(CH₂)₄Oaq. KOH1[2]
Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, the reactivity is largely governed by the electrophilicity of the carbonyl/thiocarbonyl carbon and the stability of the leaving group. While the C=S bond is weaker and more polarizable, the stronger resonance stabilization in thioamides makes the thiocarbonyl carbon less electrophilic than the carbonyl carbon of an amide. Consequently, thioamides are generally less reactive towards nucleophiles in direct substitution reactions.

However, the reactivity of thioamides can be significantly enhanced by activation of the nitrogen atom, for example, by acylation. This "ground-state-destabilization" reduces the n(N) -> π*(C=S) resonance, thereby increasing the electrophilicity of the thiocarbonyl carbon and facilitating nucleophilic attack.[2]

G Thioamide Thioamide R-C(=S)-NHR' Activated_Thioamide N-Activated Thioamide R-C(=S)-N(Boc)R' Thioamide->Activated_Thioamide N-Activation (e.g., Boc₂O) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Thioamide->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Tetrahedral_Intermediate Product Substituted Thioamide R-C(=S)-Nu Tetrahedral_Intermediate->Product Collapse Leaving_Group Leaving Group (R'N-Boc)- Tetrahedral_Intermediate->Leaving_Group

Alkylation and Reactions with Electrophiles

The sulfur atom of a thioamide is significantly more nucleophilic than the oxygen atom of an amide. This makes thioamides susceptible to electrophilic attack at the sulfur, a reaction pathway not readily observed with amides. Alkylation of thioamides, for instance, typically occurs on the sulfur atom to form thioimidate salts, which can be useful synthetic intermediates.

Reduction

The reduction of amides to amines is a common transformation, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄). Thioamides can also be reduced to amines under similar conditions. However, the C=S bond is generally more easily reduced than the C=O bond. Desulfurization of thioamides to the corresponding amides can also be achieved using various reagents.

Experimental Protocols

Synthesis of a Thioamide from an Amide using Lawesson's Reagent

This protocol describes the conversion of an N-aryl-substituted benzamide to the corresponding thioamide.

Materials:

  • N-aryl-substituted benzamide (1.0 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • Toluene (4 mL)

  • Ethanol (2 mL)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Standard glassware for reflux and workup

Procedure:

  • A mixture of the amide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is refluxed in toluene (4 mL).[3]

  • The reaction progress is monitored by TLC until the starting amide is fully consumed.[3]

  • The mixture is cooled to room temperature, and ethanol (2 mL) is added. The resulting mixture is heated at reflux for 2 hours to quench any unreacted Lawesson's reagent.[3]

  • The volatiles are removed under reduced pressure.[3]

  • The residue is diluted with ethyl acetate and washed with water.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude thioamide.

  • The crude product can be further purified by column chromatography or recrystallization.

Comparative Hydrolysis of an Amide and a Thioamide (Conceptual Protocol)

This protocol outlines a general procedure for comparing the rates of hydrolysis of an amide and its corresponding thioamide under basic conditions.

Materials:

  • Amide substrate (e.g., N-benzoyl-morpholine)

  • Thioamide substrate (e.g., N-thiobenzoyl-morpholine)

  • Aqueous potassium hydroxide (KOH) solution of known concentration

  • Internal standard for analytical monitoring (e.g., a stable, non-reactive compound)

  • Solvent (e.g., a mixture of an organic solvent and water to ensure solubility)

  • Analytical instrument for monitoring the reaction (e.g., HPLC or GC)

Procedure:

  • Prepare stock solutions of the amide, thioamide, and internal standard in the chosen solvent system.

  • In separate reaction vessels maintained at a constant temperature, initiate the hydrolysis by adding a known volume of the aqueous KOH solution to the solutions of the amide and thioamide, each containing the internal standard.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralizing the base with a suitable acid).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining amide or thioamide relative to the internal standard.

  • Plot the concentration of the reactant versus time for both the amide and thioamide.

  • Determine the rate constants for the hydrolysis of the amide and the thioamide from the kinetic data.

Conclusion

The substitution of oxygen with sulfur in the amide functional group leads to significant changes in reactivity. Thioamides exhibit enhanced resistance to hydrolysis, greater nucleophilicity at the sulfur atom, and a propensity for electrophilic attack at sulfur. While generally less reactive towards direct nucleophilic acyl substitution, their reactivity can be modulated through N-activation. These distinct reactivity profiles make thioamides valuable tools in organic synthesis and drug design, offering opportunities for chemoselective transformations and the introduction of unique structural and electronic properties into molecules. The data and protocols presented in this guide provide a foundation for researchers to understand and exploit the differential reactivity of amides and thioamides in their own work.

References

Performance of 2-(Tert-butylsulfonyl)ethanethioamide in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated performance of 2-(Tert-butylsulfonyl)ethanethioamide in different solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and general chemical principles to predict its solubility, stability, and reactivity. Detailed experimental protocols are provided to enable researchers to generate specific data for their applications.

Executive Summary

This compound is a molecule combining a thioamide and a tert-butylsulfonyl group. This unique structure suggests a nuanced interaction with different solvents. The bulky, non-polar tert-butyl group will influence solubility in non-polar solvents, while the polar thioamide and sulfonyl groups will contribute to interactions with polar solvents. Thioamides, in general, exhibit moderate stability and are susceptible to hydrolysis under certain conditions. This guide provides a framework for selecting appropriate solvent systems for reactions, purification, and storage of this compound and similar compounds.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".[1] The polarity of this compound is influenced by both its polar (thioamide, sulfonyl) and non-polar (tert-butyl, ethylene bridge) moieties.

Table 1: Predicted Qualitative Solubility of this compound and Comparison with Analogous Compounds

Solvent System ClassificationExamplesPredicted Solubility of this compoundSolubility of Thioacetamide (Analogue 1)Solubility of Dibutyl Sulfone (Analogue 2)
Non-Polar Aprotic Hexane, Toluene, BenzeneLow to ModerateInsolubleSoluble
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighSoluble in DMF, DMSO; Sparingly soluble in othersSoluble
Polar Protic Water, Methanol, Ethanol, IsopropanolLow to ModerateSoluble in water and alcoholsSparingly soluble in water, soluble in alcohols

Interpretation:

  • The presence of the tert-butyl group suggests better solubility in non-polar solvents compared to simpler thioamides like thioacetamide.

  • The polar thioamide and sulfonyl groups are expected to facilitate dissolution in polar aprotic solvents. Dichloromethane and ethyl acetate are often good starting points for thioamides.[2]

  • In polar protic solvents, hydrogen bonding interactions with the thioamide group are possible. However, the bulky tert-butyl group may hinder extensive solvation, leading to moderate to low solubility. While thioamides can be soluble in alcohols, protic solvents like methanol can sometimes react with thioamides, especially at elevated temperatures.[2]

Stability Considerations

Thioamides are generally considered to be reasonably stable compounds in many organic solvents.[2] However, their stability can be compromised under certain conditions.

Table 2: Predicted Stability of this compound in Different Solvent Systems

Solvent SystemConditionPredicted StabilityPotential Degradation Pathway
Non-Polar Aprotic Inert atmosphere, Room TempHighMinimal degradation expected.
Polar Aprotic Inert atmosphere, Room TempHighGenerally stable, but caution with highly reactive solvents.
Polar Protic (Alcohols) Room TemperatureModerate to HighPotential for solvolysis at elevated temperatures.
Aqueous (Acidic) pH < 7ModerateHydrolysis to the corresponding amide.
Aqueous (Neutral) pH ≈ 7ModerateSlow hydrolysis may occur.
Aqueous (Alkaline) pH > 7LowRapid hydrolysis to the corresponding amide is likely.[2]
Chlorinated Solvents Elevated TemperatureModerate to LowSome sulfonyl-containing compounds can show instability in chlorinated solvents at higher temperatures.

Key Stability Insights:

  • Hydrolysis: The primary degradation pathway for thioamides is hydrolysis to the corresponding amide, which is often catalyzed by acid or base.[2] Therefore, aqueous solutions, especially at non-neutral pH, should be used with caution and for short durations.

  • Oxidation: The thioamide functional group can be susceptible to oxidation. The presence of the sulfonyl group, which is already in a high oxidation state, is unlikely to be affected.

  • Solvent Reactivity: While generally stable, nucleophilic protic solvents like methanol could potentially react with the electrophilic carbon of the thioamide group, particularly under heating.[2] Isopropanol is suggested as a less reactive polar protic alternative.[2]

Predicted Reaction Kinetics

The solvent can significantly influence the rate and outcome of chemical reactions. For reactions involving this compound, the choice of solvent will depend on the nature of the other reactants and the reaction mechanism.

Table 3: Predicted Influence of Solvent on Reaction Kinetics

Solvent TypeInfluence on Reactions with ElectrophilesInfluence on Reactions with Nucleophiles
Non-Polar Aprotic Slower reaction rates for polar transition states.Generally slower rates for reactions involving charged nucleophiles.
Polar Aprotic Can accelerate reactions that proceed through polar intermediates or transition states by stabilizing them.Can significantly accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more reactive.
Polar Protic Can solvate and potentially deactivate electrophiles through hydrogen bonding. May also participate in the reaction.Can slow down reactions with anionic nucleophiles by solvating the nucleophile through hydrogen bonding.

General Considerations for Reactivity:

  • Reactions at the Thioamide Group: The thioamide group can react with both electrophiles (at the sulfur atom) and nucleophiles (at the carbon atom).

  • Influence of the Sulfonyl Group: The electron-withdrawing nature of the tert-butylsulfonyl group is expected to make the thioamide carbon more electrophilic and the adjacent methylene protons more acidic. This could influence its reactivity in base-mediated reactions.

  • Solvent Polarity and Reaction Mechanism: For reactions proceeding through polar or charged intermediates, polar solvents are generally preferred to stabilize these species and increase the reaction rate.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Determination of Solubility

This protocol provides a general method for determining the qualitative and quantitative solubility of a solid compound in a given solvent.[3][4]

Materials:

  • This compound

  • Selected solvents (e.g., hexane, toluene, DCM, ethyl acetate, ACN, DMF, methanol, water)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Qualitative Solubility:

    • To a vial containing a small, pre-weighed amount of the compound (e.g., 10 mg), add the solvent in 0.1 mL increments.

    • After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

    • Observe for complete dissolution.

    • Classify solubility as:

      • Very soluble: < 1 part of solvent required for 1 part of solute.

      • Freely soluble: 1-10 parts of solvent.

      • Soluble: 10-30 parts of solvent.

      • Sparingly soluble: 30-100 parts of solvent.

      • Slightly soluble: 100-1000 parts of solvent.

      • Very slightly soluble: 1000-10,000 parts of solvent.

      • Insoluble: > 10,000 parts of solvent.

  • Quantitative Solubility (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

    • Calculate the solubility in units such as mg/mL or mol/L.

Stability Testing (Accelerated Stability Study)

This protocol outlines a forced degradation study to assess the stability of the compound in different solvent systems under stressed conditions.[5][6]

Materials:

  • This compound

  • Selected solvents

  • Calibrated stability chambers or ovens

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Solution Preparation: Prepare solutions of the compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the solutions into sealed vials and expose them to various stress conditions:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Acidic/Basic Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the aqueous solution.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Reaction Kinetic Analysis

This protocol describes a general method for monitoring the kinetics of a reaction involving the thioamide using UV-Vis spectrophotometry, assuming a chromophoric change occurs during the reaction.[7][8]

Materials:

  • This compound

  • Reactant(s)

  • Selected solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Wavelength Selection: Determine the λmax of the starting material and the expected product. Choose a wavelength where the change in absorbance is significant.

  • Reaction Setup: Equilibrate the solutions of the reactants and the solvent to the desired reaction temperature.

  • Initiation of Reaction: In a cuvette, rapidly mix the reactant solutions to initiate the reaction.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law (A = εbc) to convert absorbance to concentration if the molar absorptivity (ε) is known. Determine the reaction order and rate constant from the concentration versus time data.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the performance of this compound in different solvent systems.

Experimental_Workflow_for_Solubility_Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) start_qual Weigh Compound add_solvent Add Solvent Incrementally start_qual->add_solvent observe Vortex & Observe add_solvent->observe dissolved_qual Completely Dissolved? observe->dissolved_qual dissolved_qual->add_solvent No classify Classify Solubility dissolved_qual->classify Yes start_quant Prepare Saturated Solution equilibrate Equilibrate (24-48h) start_quant->equilibrate sample Sample Supernatant equilibrate->sample analyze Analyze Concentration (HPLC/UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

Logical_Relationship_Solvent_Selection cluster_properties Molecular Properties cluster_performance Desired Performance cluster_solvents Solvent Choice compound This compound polar_groups Polar Groups (Thioamide, Sulfonyl) compound->polar_groups nonpolar_groups Non-Polar Group (Tert-butyl) compound->nonpolar_groups solubility High Solubility polar_groups->solubility nonpolar_groups->solubility polar_aprotic Polar Aprotic (e.g., DCM, ACN, DMF) solubility->polar_aprotic non_polar Non-Polar (e.g., Toluene, Hexane) solubility->non_polar polar_protic Polar Protic (e.g., Alcohols, Water) solubility->polar_protic stability High Stability stability->polar_aprotic stability->non_polar reactivity Optimal Reactivity reactivity->polar_aprotic reactivity->polar_protic polar_protic->stability (potential for hydrolysis/solvolysis) polar_protic->reactivity (can affect nucleophiles)

Caption: Factors Influencing Solvent Selection.

Conclusion

The performance of this compound in different solvent systems is dictated by a balance of its polar and non-polar characteristics. While specific experimental data is not yet widely available, this guide provides a robust framework for predicting its behavior and for designing experiments to determine its properties in various solvents. For general purposes, polar aprotic solvents such as dichloromethane, ethyl acetate, and acetonitrile are likely to be good choices, offering a balance of solubility and stability. Researchers are encouraged to use the provided protocols to generate data specific to their experimental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral amines is paramount. As critical building blocks in countless pharmaceuticals and fine chemicals, the ability to accurately determine their enantiomeric purity is a cornerstone of asymmetric synthesis and quality control. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles, present detailed experimental protocols, and offer quantitative data to inform your selection of the most suitable method.

Chiral amines are often synthesized using chiral auxiliaries—stereogenic molecules temporarily incorporated to direct the formation of a desired enantiomer. Following the synthesis, the auxiliary is cleaved, yielding the target chiral amine. The crucial final step is to verify the success of the asymmetric induction by measuring the enantiomeric excess (e.e.), which is a measure of the purity of the final product.

The Synthetic and Analytical Workflow

The overall process, from the synthesis using a chiral auxiliary to the final purity analysis, follows a logical progression. This workflow ensures that the desired chiral amine is not only successfully synthesized but also that its enantiomeric purity is rigorously verified.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Purity Assessment start Prochiral Substrate + Chiral Auxiliary diastereomers Diastereomer Formation start->diastereomers separation Separation of Diastereomers (e.g., Chromatography, Crystallization) diastereomers->separation cleavage Auxiliary Cleavage separation->cleavage end_synthesis Enantioenriched Chiral Amine cleavage->end_synthesis sample_prep Sample Preparation end_synthesis->sample_prep Crude Product analysis Chiral Analysis (HPLC, GC, or NMR) sample_prep->analysis data_proc Data Processing (Peak Integration / Signal Analysis) analysis->data_proc result Enantiomeric Excess (% e.e.) Determination data_proc->result

Caption: General workflow from synthesis to enantiomeric purity analysis.

Comparison of Key Analytical Techniques

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the amine, the required sensitivity, sample throughput needs, and available instrumentation. Chiral HPLC, Chiral GC, and Chiral NMR each offer a unique set of advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid or liquid chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.
Sample Volatility Not a limiting factor; suitable for a wide range of amines.Requires volatile and thermally stable analytes or their derivatives.Not a limiting factor.
Derivatization Often not required (direct analysis), but can be used (indirect analysis).Often required to increase volatility and improve separation (e.g., acylation).[1]Required (use of CSA or CDA).[2]
Sensitivity (LOD/LOQ) High to moderate (ng/mL to µg/mL range). LOD can be as low as 0.02 mg with fluorescence detection.[3]Very high (pg to ng range), especially with mass spectrometry (MS) detection.Lower sensitivity, typically requires mg-scale sample amounts.
Analysis Time Typically 10-30 minutes per sample.Typically faster, 5-20 minutes per sample.Very fast data acquisition (< 5 minutes), but sample preparation for CDA can take longer.
Sample Requirement Microgram (µg) to milligram (mg) quantities.Nanogram (ng) to microgram (µg) quantities.Milligram (mg) quantities (typically >1 mg).[4]
Resolution Generally provides excellent baseline separation (Rs > 1.5).Offers very high resolution due to high column efficiency.Depends on the chemical shift difference (Δδ) between diastereomeric signals.
Key Advantages Broad applicability, robust and well-established methods, direct analysis often possible.Exceptional sensitivity and resolution, fast analysis times.[1]Non-destructive, rapid for screening, provides structural information, minimal solvent usage.[4]
Key Disadvantages Higher solvent consumption, potentially longer method development time.Limited to volatile/thermally stable compounds, derivatization adds complexity.Lower sensitivity, potential for signal overlap, accuracy can be lower than chromatography (±1-5%).

Detailed Experimental Protocols

The following sections provide representative, step-by-step protocols for each major analytical technique. These should be considered as starting points, as optimization is typically required for specific chiral amines.

Protocol 1: Chiral HPLC Method (Direct Separation)

This protocol is suitable for the direct enantiomeric separation of a primary chiral amine.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP): Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the chiral amine sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Data Analysis: Integrate the peak areas for the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess using the formula:

    • % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: Chiral GC Method (Indirect via Derivatization)

This protocol involves derivatizing the chiral amine to form diastereomers, which can be separated on a standard achiral GC column.

  • Derivatization:

    • In a vial, dissolve ~1 mg of the chiral amine in 0.4 mL of dichloromethane.

    • Add 0.2 mL of a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC) or trifluoroacetic anhydride.[1]

    • Let the reaction proceed at room temperature for 30 minutes.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A standard achiral capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Data Analysis: Integrate the peak areas for the two resulting diastereomers. Calculate the enantiomeric excess using the same formula as in the HPLC method.

Protocol 3: Chiral NMR Method (using a Chiral Solvating Agent)

This protocol describes a rapid method for determining e.e. by forming transient diastereomeric complexes.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BPA).[2]

  • Sample Preparation:

    • In a clean NMR tube, dissolve 1-5 mg (0.01-0.05 mmol) of the chiral amine sample.

    • Add 1.0 to 1.2 equivalents of the chosen CSA.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or C6D6).

    • Shake the tube for ~30 seconds to ensure complete mixing and complex formation.[2]

  • NMR Acquisition:

    • Acquire a standard high-resolution 1H NMR spectrum.

    • Ensure sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of the amine that is well-resolved into two distinct peaks (one for each diastereomeric complex).

    • Carefully integrate the two signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula:

    • % e.e. = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Selecting the Right Method: A Logical Approach

The decision to use HPLC, GC, or NMR is often guided by a series of logical considerations related to the sample's properties and the analytical requirements.

G start Start: Select Method for Chiral Amine Purity q_volatile Is the amine volatile & thermally stable? start->q_volatile q_sensitivity Is very high sensitivity (e.g., trace analysis) required? q_volatile->q_sensitivity Yes hplc Chiral HPLC is the most versatile choice q_volatile->hplc No q_speed Is rapid screening or high-throughput needed? q_sensitivity->q_speed No gc Chiral GC is a strong candidate q_sensitivity->gc Yes q_sample Is the sample amount limited (<1 mg)? q_speed->q_sample No nmr Chiral NMR is ideal q_speed->nmr Yes q_sample->hplc No hplc_gc Consider Chiral HPLC or GC (with derivatization if needed) q_sample->hplc_gc Yes

References

Comparative Analysis of 2-(Tert-butylsulfonyl)ethanethioamide: A Guide to Potential Cross-Reactivity and Functional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Tert-butylsulfonyl)ethanethioamide, focusing on its potential for cross-reactivity based on its constituent functional groups. In the absence of direct experimental cross-reactivity data for this specific molecule, this document offers a framework for evaluating its potential off-target effects by comparing the characteristics of the thioamide and tert-butylsulfonyl moieties with common alternative functional groups used in drug design. The information presented is intended to guide researchers in designing appropriate screening strategies and considering structural modifications to optimize selectivity.

Introduction to this compound and Cross-Reactivity

This compound is a molecule featuring two key functional groups: a thioamide and a tert-butylsulfonyl group. Thioamides are intriguing bioisosteres of amides, often employed in medicinal chemistry to enhance metabolic stability and modulate biological activity.[1][2][3] The tert-butylsulfonyl group is a bulky, electron-withdrawing moiety that can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for a target protein.[4][5]

Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, is a critical consideration in drug development. It can lead to off-target toxicity and reduced therapeutic efficacy. Understanding the potential for cross-reactivity early in the discovery process is crucial for developing safe and effective therapeutics. This guide explores the potential cross-reactivity of this compound by dissecting the properties of its functional groups and comparing them to viable alternatives.

Comparative Analysis of Functional Groups

The following tables provide a qualitative comparison of the thioamide and tert-butylsulfonyl groups with their common bioisosteric replacements. This comparison is based on general properties relevant to drug design and potential for off-target interactions.

Table 1: Comparison of the Thioamide Group and Alternatives

FeatureThioamide (-CSNH-)Amide (-CONH-)Sulfonamide (-SO₂NH-)
Bioisosteric Relationship Closest isostere of amide.[2][3]The natural peptide bond.Isostere of carboxylic acids.[6]
Metabolic Stability Generally more resistant to proteolysis than amides.[3][7]Susceptible to enzymatic hydrolysis.Generally metabolically stable.[6]
Hydrogen Bonding Can act as both H-bond donor and acceptor.Can act as both H-bond donor and acceptor.Strong H-bond donor and acceptor.[8]
Lipophilicity More lipophilic than amides.[2]Less lipophilic.Can vary depending on the substitution.
Potential for Off-Target Interactions Can act as a metal chelator.[1] Potential for covalent modification of targets.Generally considered to have low reactivity.Can interact with a wide range of biological targets.[9][10]
Conformational Rigidity Higher rotational barrier around the C-N bond compared to amides.[3]Lower rotational barrier.Tetrahedral geometry around sulfur influences conformation.

Table 2: Comparison of the Tert-butylsulfonyl Group and Alternatives

FeatureTert-butylsulfonyl (-SO₂C(CH₃)₃)Methylsulfonyl (-SO₂CH₃)Phenylsulfonyl (-SO₂Ph)
Steric Bulk HighLowModerate to High
Electronic Effect Strongly electron-withdrawing.Electron-withdrawing.Strongly electron-withdrawing.
Lipophilicity HighLowModerate
Potential for Off-Target Interactions Steric hindrance may reduce off-target binding but can also lead to unforeseen interactions.Less likely to cause steric clashes.Potential for π-stacking interactions.
Solubility Can decrease aqueous solubility.Generally improves aqueous solubility compared to larger alkyl groups.Can decrease aqueous solubility.
Use in Medicinal Chemistry Often used as a protecting group in synthesis.[4]Common substituent to improve solubility and metabolic stability.Used to introduce aromatic interactions.

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of cross-reactivity involves a combination of in silico and in vitro methods. Below is a detailed, representative protocol for an in vitro enzyme inhibition assay to evaluate the selectivity of a test compound.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of target and off-target enzymes.

Materials:

  • Test compound (e.g., this compound)

  • Target enzyme and a panel of relevant off-target enzymes (e.g., kinases, proteases, cytochromes P450)

  • Enzyme-specific substrates

  • Assay buffer specific to each enzyme

  • Positive control inhibitors for each enzyme

  • 96- or 384-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Assay Setup:

    • In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Include control wells:

      • Negative control: Enzyme and substrate without the inhibitor.

      • Positive control: Enzyme, substrate, and a known inhibitor.

      • Blank: Assay buffer and substrate without the enzyme.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the enzyme with the test compound for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction:

    • Add the enzyme-specific substrate to all wells to initiate the enzymatic reaction.

  • Detection:

    • Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Table 3: Example Data Layout for IC₅₀ Determination

Concentration (µM)% Inhibition (Target Enzyme)% Inhibition (Off-Target 1)% Inhibition (Off-Target 2)
0.015.21.10.8
0.115.83.52.1
148.98.25.5
1092.315.610.3
10098.725.418.9

Visualizing Workflows and Concepts

The following diagrams illustrate key concepts and workflows relevant to the assessment of cross-reactivity.

Cross_Reactivity_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis a Target Identification b Homology Modeling & Docking a->b c Pharmacophore Modeling b->c d Primary Target Assay c->d e Off-Target Panel Screening d->e f IC50 Determination e->f g Selectivity Profiling f->g h Structure-Activity Relationship (SAR) g->h Bioisosterism cluster_lead Lead Compound cluster_analogs Bioisosteric Analogs cluster_properties Modified Properties Lead Lead Molecule with Amide Group Thioamide Thioamide Analog Lead->Thioamide Bioisosteric Replacement Sulfonamide Sulfonamide Analog Lead->Sulfonamide Bioisosteric Replacement Properties Altered Potency, Selectivity, Metabolic Stability Thioamide->Properties Sulfonamide->Properties

References

Safety Operating Guide

Safe Disposal of 2-(Tert-butylsulfonyl)ethanethioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(Tert-butylsulfonyl)ethanethioamide, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory to minimize exposure:

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from potential splashes or dust.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene) inspected prior to use.[1]To prevent skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant clothing is recommended.[1]To protect skin and clothing from contamination.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of dust or vapors.

All handling of this compound and its waste should be conducted in a well-ventilated fume hood to avoid the inhalation of any dust or vapors.[1][2] Avoid dust formation during handling.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to ensure safe handling and to prevent environmental contamination.

  • Waste Classification: Based on its functional groups (sulfonyl and thioamide), this compound should be treated as a non-halogenated organic chemical waste. It is crucial to segregate this waste from other streams, such as halogenated solvents, aqueous waste, or strong acids and bases, to prevent potentially hazardous reactions.[2]

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic waste.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be under the control of trained personnel.[2]

  • Decontamination of Empty Containers:

    • Rinse the empty container or glassware that held the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • This rinsate must be collected and disposed of as non-halogenated organic waste.[2]

    • After thorough rinsing, the container or glassware can be washed according to standard laboratory procedures.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[1]

    • Wearing the appropriate PPE, contain the spill using an absorbent material suitable for organic compounds.[2]

    • Carefully collect the contaminated absorbent material and place it in the designated "Hazardous Waste" container for this compound.[2]

    • Ventilate the area of the spill.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[2]

    • Professional waste management services will typically use high-temperature incineration for the final destruction of such chemical waste.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Final Disposal cluster_contingency Contingency A Conduct Risk Assessment B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Classify as Non-Halogenated Organic Waste C->D J Spill Occurs C->J E Collect Waste in Designated Container D->E F Label Container Clearly 'Hazardous Waste' E->F G Store Sealed Container in Designated Area F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I K Contain with Absorbent Material J->K L Collect Contaminated Material into Waste Container K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Tert-butylsulfonyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-(Tert-butylsulfonyl)ethanethioamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from the known hazards of its primary structural components: the thioamide group and the tert-butylsulfonyl group. This document is intended to be a primary resource for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical handling.

Hazard Assessment

The overall hazard profile of this compound should be considered a combination of the risks associated with thioamides and sulfonyl-containing compounds. Thioamides are a class of compounds with known biological activity, and some have been shown to be carcinogenic, mutagenic, and teratogenic in animal studies.[1] Organic thiocarbonyl compounds can also be toxic and irritating. Therefore, this compound should be handled as a substance that is potentially toxic, an irritant, and may have long-term health effects. All handling of this compound should occur in a designated area within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound.[1] The following table summarizes the required PPE:

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required.[1] A face shield should be worn over safety glasses, especially when there is a risk of splashing.[2][3][4]
Hand Protection Double gloving with powder-free nitrile gloves is recommended.[5] The outer glove should be worn over the cuff of the lab coat.[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[6]
Body Protection A flame-retardant and chemical-resistant lab coat buttoned completely is required.[1][7] For larger quantities or in case of a spill, a disposable, impervious suit may be necessary.[1] Polyethylene-coated polypropylene gowns are a suitable option.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate chemical cartridge should be used if there is a risk of generating dust or aerosols.[8] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Foot Protection Chemical-resistant, steel-toed boots or shoes are mandatory.[9]

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Experiment Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Decontamination: Ensure the work surface is clean before and after use.

  • Spill Kit: Have a spill kit readily accessible.

  • Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and operational.[8]

2. Handling and Use:

  • Weighing: If weighing the solid compound, use a tared, sealed container inside the fume hood to prevent contamination of the balance.

  • Transfers: If in solution, transfer using a calibrated pipette or syringe with care to avoid splashes or aerosol generation.

  • Temperature Control: Be aware of potential exothermic reactions and use an ice bath for cooling as needed.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and bases.[8]

3. Post-Experiment Procedures:

  • Quenching: If necessary, carefully quench the reaction within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of all waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

SOP for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_spill Verify Spill Kit & Emergency Equipment prep_area->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Perform Chemical Transfer/Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction (Temp, etc.) handle_transfer->handle_monitor post_quench Quench Reaction (if applicable) handle_monitor->post_quench post_decon Decontaminate Work Area & Equipment post_quench->post_decon post_wash Remove PPE & Wash Hands post_decon->post_wash disp_segregate Segregate Contaminated Waste (Solid & Liquid) post_wash->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store Waste in Designated Area disp_label->disp_store disp_dispose Dispose via Institutional Waste Program disp_store->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.